molecular formula C10H7FN2O2 B1438352 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid CAS No. 1096306-42-1

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Cat. No.: B1438352
CAS No.: 1096306-42-1
M. Wt: 206.17 g/mol
InChI Key: URPMRXHWRPAAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPMRXHWRPAAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a benzoic acid moiety, an imidazole ring, and a fluorine substituent. The carboxylic acid group provides a handle for further chemical modifications, such as amide or ester formation, enabling the exploration of structure-activity relationships (SAR). The imidazole ring is a common feature in many biologically active molecules, capable of participating in hydrogen bonding and coordinating with metal ions in enzyme active sites. The strategic placement of a fluorine atom can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this versatile chemical building block.

Physicochemical and Structural Properties

The key physicochemical properties of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValue
Chemical Formula C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol
CAS Number 864072-31-1
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5

Synthesis and Purification

The most common and effective method for the synthesis of N-aryl imidazoles, such as 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid, is the Ullmann condensation reaction.[2][3] This copper-catalyzed N-arylation reaction involves the coupling of an aryl halide with imidazole.[4] While palladium-catalyzed methods also exist for N-arylation, the Ullmann-type reaction is often preferred for its cost-effectiveness and broad functional group tolerance.[5][6][7]

The synthesis of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid would logically start from 2-bromo-5-fluorobenzoic acid and imidazole. The bromine atom at the 2-position is activated towards nucleophilic substitution by the adjacent carboxylic acid group.

Synthesis_Workflow SM1 2-Bromo-5-fluorobenzoic Acid ReactionVessel Ullmann Condensation SM1->ReactionVessel SM2 Imidazole SM2->ReactionVessel Reagents CuI (catalyst) K2CO3 (base) DMF (solvent) Heat (100-140 °C) Reagents->ReactionVessel Reaction Conditions Workup Acidification (HCl) Extraction (EtOAc) Purification (Crystallization) ReactionVessel->Workup Reaction Mixture Product 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid Workup->Product Potential_Applications Core 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid Prop1 Fluorine Moiety Core->Prop1 Prop2 N-Aryl Imidazole Core Core->Prop2 Prop3 Carboxylic Acid Handle Core->Prop3 App3 Anti-inflammatory Drugs Prop1->App3 Improves metabolic stability App1 Kinase Inhibitors Prop2->App1 Common scaffold App2 Antifungal Agents Prop2->App2 Known pharmacophore Prop3->App1 Derivatization site Prop3->App2 Derivatization site Prop3->App3 Derivatization site App4 Metabolic Modulators Prop3->App4 Derivatization site

Sources

Technical Deep Dive: Fluorinated Imidazole Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The convergence of fluorine chemistry with nitrogen-heterocycle scaffolds represents a high-value strategy in modern medicinal chemistry.[1] This guide analyzes the fluorinated imidazole benzoic acid scaffold—a structural motif combining the bioisosteric versatility of imidazole, the solubility and binding potential of benzoic acid, and the metabolic resilience of fluorine.

This specific class of derivatives has emerged as a privileged scaffold in the development of Angiotensin II receptor blockers (ARBs) , antimicrobial agents (DNA gyrase inhibitors) , and kinase inhibitors . The strategic incorporation of fluorine atoms modulates physicochemical properties (


, 

) and enhances metabolic stability by blocking labile sites of cytochrome P450 oxidation.

Structural Architecture & Fluorine Effects[1][2][3][4][5]

The Fluorine Advantage in Imidazole Scaffolds

The introduction of fluorine into the imidazole-benzoic acid core is not merely a steric modification; it is an electronic calibration of the molecule.

  • Electronic Modulation: Fluorine is the most electronegative element (Pauling scale 3.98). When attached to the phenyl ring of the benzoic acid moiety, it exerts a strong inductive effect (-I), lowering the

    
     of the carboxylic acid. This ensures a higher fraction of the ionized species at physiological pH, improving solubility while maintaining lipophilicity for membrane permeability.
    
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the para or ortho positions relative to the imidazole attachment prevents oxidative metabolism (hydroxylation), significantly extending the plasma half-life (

    
    ).
    
  • Dipole Interactions: The C-F bond introduces a distinct dipole that can engage in orthogonal multipolar interactions with protein backbone amides, often enhancing binding affinity by 0.5–1.5 kcal/mol per interaction.

Physicochemical Property Matrix[6][7][8]

The following table summarizes the shift in properties when transitioning from a non-fluorinated to a fluorinated scaffold.

PropertyNon-Fluorinated ParentFluorinated Derivative (e.g., 2-F)Impact on Drugability
Bond Length (C-X) 1.09 Å (C-H)1.35 Å (C-F)Minimal steric penalty; "Bioisostere" of H.
Lipophilicity (

)
2.12.4 - 2.8Enhanced membrane permeability.
Hammett Constant (

)
0.000.06Electron-withdrawing; modulates acidity.
Metabolic Stability Low (prone to oxidation)High (oxidation blocked)Increased in vivo half-life.[1]

Synthesis Methodologies

Strategic Causality

The synthesis of these derivatives typically requires a convergent approach. We prioritize the Debus-Radziszewski imidazole synthesis for its operational simplicity and tolerance of functional groups, followed by palladium-catalyzed coupling if the benzoic acid moiety is not built-in.

However, for high-purity pharmaceutical applications, a Van Leusen Imidazole Synthesis or a Suzuki-Miyaura coupling of a pre-formed halo-imidazole with a fluorinated boronic acid is preferred to avoid regioisomeric mixtures.

Protocol: Synthesis of 4-(2-(4-fluoro-phenyl)-1H-imidazol-4-yl)benzoic acid

Objective: Synthesize a core scaffold demonstrating the coupling of a fluorinated phenyl ring to an imidazole-benzoic acid system.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Methyl 4-(2-bromoacetyl)benzoate (1.0 eq)

  • Ammonium Acetate (excess)

  • Acetic Acid (Solvent)[2]

Step-by-Step Methodology:

  • Condensation: In a 250 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) and methyl 4-(2-bromoacetyl)benzoate (10 mmol) in glacial acetic acid (50 mL).

  • Cyclization: Add ammonium acetate (50 mmol, 5 eq). The excess ammonia source is critical to drive the formation of the imidazole ring and prevent side reactions.

  • Reflux: Heat the mixture to reflux (118°C) for 6–8 hours. Monitor via TLC (System: 5% MeOH in DCM). The formation of the imidazole ring is thermodynamically driven.

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice/water (200 mL). Neutralize with Ammonium Hydroxide to pH 8 to precipitate the free base.

  • Hydrolysis (Ester Cleavage): Dissolve the precipitate in THF/Water (1:1). Add LiOH (2 eq) and stir at RT for 2 hours to hydrolyze the methyl ester to the free benzoic acid.

  • Purification: Acidify with 1M HCl to precipitate the final product. Recrystallize from Ethanol/Water.

Visualization of Synthesis Logic

The following diagram illustrates the convergent synthesis strategy, highlighting the critical cyclization step.

SynthesisWorkflow cluster_0 Key Transformation Start1 4-Fluorobenzaldehyde (Fluorine Source) Cyclization Debus-Radziszewski / Cyclization (NH4OAc, AcOH) Start1->Cyclization + NH4OAc Start2 Methyl 4-(2-bromoacetyl)benzoate (Scaffold Source) Start2->Cyclization Intermediate Imine Intermediate (Transient) Ester Methyl Ester Precursor Intermediate->Ester - 2 H2O Cyclization->Intermediate Mechanism Hydrolysis LiOH Hydrolysis Ester->Hydrolysis FinalProduct 4-(2-(4-fluorophenyl)-1H-imidazol-4-yl) benzoic acid Hydrolysis->FinalProduct Acidification

Caption: Convergent synthesis workflow for fluorinated imidazole benzoic acid derivatives via modified cyclization.

Biological Applications & Mechanism of Action[9][10]

Antimicrobial Activity (DNA Gyrase Inhibition)

Recent studies indicate that fluorinated imidazole derivatives exhibit potent antibacterial activity against S. aureus and E. coli.

  • Mechanism: These compounds target the ATP-binding site of bacterial DNA Gyrase (Subunit B). The imidazole ring mimics the adenine base of ATP, while the fluorinated phenyl group occupies a hydrophobic pocket, increasing binding residency time.

  • Data: Derivatives with a fluorine atom at the meta position of the phenyl ring often show MIC values as low as 7.81 µg/mL against B. subtilis [1].[3]

Anticancer Activity (Kinase Inhibition)

The scaffold serves as a template for B-Raf and Aurora kinase inhibitors.

  • Causality: The benzoic acid moiety often forms salt bridges with Lysine residues in the kinase active site, while the fluorinated aryl group engages in

    
     stacking with the gatekeeper residue.
    

Experimental Protocols: Biological Evaluation

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify the antimicrobial potency of the synthesized derivative.[4]

  • Inoculum Preparation: Cultivate S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to reach

    
     CFU/mL.
    
  • Compound Dilution: Prepare a stock solution of the fluorinated imidazole derivative in DMSO (1 mg/mL). Perform serial 2-fold dilutions in MHB in a 96-well microtiter plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 100 µL of bacterial inoculum to each well. Include positive control (Ciprofloxacin) and negative control (Sterile DMSO). Incubate at 37°C for 24 hours.

  • Readout: Determine MIC visually as the lowest concentration showing no turbidity. Confirm by adding Resazurin dye (turns pink in presence of viable bacteria).

Mechanism of Action Visualization

The following diagram details the molecular interactions within the DNA Gyrase binding pocket.

MOA Target Bacterial DNA Gyrase (ATP Binding Site) Imidazole Imidazole Core (H-Bond Acceptor) Inhibition Inhibition of DNA Supercoiling Target->Inhibition Ligand Bound Asp73 Asp-73 (H-Bond Donor) Imidazole->Asp73 H-Bonding BenzoicAcid Benzoic Acid Moiety (Anionic Interaction) Lys45 Lys-45 (Salt Bridge) BenzoicAcid->Lys45 Electrostatic Interaction FluoroPhenyl Fluorinated Phenyl (Hydrophobic/Dipole) HydroPocket Hydrophobic Pocket (Val/Ile) FluoroPhenyl->HydroPocket Van der Waals & Dipole Interactions

Caption: Molecular interaction map of the fluorinated imidazole ligand within the DNA Gyrase active site.

References

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Source: ACG Publications (2023).[5][3] URL:[Link]

  • Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols. Source: MDPI (Molecules, 2020). URL:[Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. Source: RSC Advances (2024).[6] URL:[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Source: PMC (Molecules, 2023). URL:[Link]

Sources

2-(imidazol-1-yl)benzoic acid derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Imidazol-1-yl)benzoic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the imidazole ring stands as a cornerstone, a five-membered heterocycle whose unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a plethora of clinically successful drugs.[1][2][3] Its electron-rich nature allows for robust interactions with a wide array of biological targets, including enzymes and receptors.[1] Similarly, the benzoic acid scaffold is a ubiquitous feature in biologically active molecules, with its carboxylic acid group acting as a critical hydrogen bond donor and acceptor, often anchoring the molecule within the active site of a protein.[4][5]

The strategic fusion of these two pharmacophores into 2-(imidazol-1-yl)benzoic acid and its derivatives creates a class of compounds with significant therapeutic potential. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these promising molecules, grounding technical descriptions in field-proven insights and methodologies.

Part 1: Synthetic Strategies and Methodologies

The synthesis of 2-(imidazol-1-yl)benzoic acid derivatives is primarily achieved through nucleophilic substitution reactions where the imidazole nitrogen displaces a leaving group on the benzoic acid ring. Variations of the Ullmann condensation and related copper-catalyzed cross-coupling reactions are common.[6] More contemporary methods may employ other transition metal catalysts to improve yields and reaction conditions.

General Synthetic Workflow

A typical synthetic pathway involves the coupling of a 2-halobenzoic acid (or its ester) with imidazole. The choice of base, solvent, and catalyst is crucial for optimizing the reaction yield and purity. An environmentally benign approach utilizing polyethylene glycol (PEG-600) as a solvent has also been reported, offering high yields without the need for hazardous solvents like DMF.[7]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 2-Halobenzoic Acid Ester (e.g., Ethyl 2-iodobenzoate) Intermediate Ester Intermediate (Ethyl 2-(imidazol-1-yl)benzoate) Reactant1->Intermediate Coupling Reaction Reactant2 Imidazole Reactant2->Intermediate Catalyst Catalyst (e.g., CuI) Catalyst->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF, PEG-600) Solvent->Intermediate FinalProduct Final Product (2-(imidazol-1-yl)benzoic acid) Intermediate->FinalProduct Hydrolysis (e.g., HCl (aq)) Derivatization Further Derivatization (Amides, Esters) FinalProduct->Derivatization Amide Coupling (e.g., HATU)

Caption: General synthetic workflow for 2-(imidazol-1-yl)benzoic acid and its derivatives.

Experimental Protocol: Copper-Catalyzed Synthesis of 3-(1H-imidazol-1-yl)benzoic acid

This protocol is adapted from established methodologies for analogous compounds and serves as a practical guide.[6]

Step 1: Copper-Catalyzed Cross-Coupling

  • To a reaction flask, add ethyl 3-iodobenzoate, imidazole, copper(I) iodide (CuI), and potassium carbonate (K₂CO₃).

  • Add dimethylformamide (DMF) as the solvent.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and stir for the prescribed time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ethyl ester from Step 1 in a suitable solvent mixture (e.g., ethanol/water).

  • Add a strong acid, such as hydrochloric acid (HCl), to the solution.

  • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to approximately 2 using a suitable base to precipitate the product.[6]

  • Filter the resulting solid precipitate, wash thoroughly with water and a non-polar solvent like pentane to remove impurities.

  • Dry the final product, 3-(1H-imidazol-1-yl)benzoic acid, under vacuum.

Part 2: Spectrum of Biological Activity

The unique structural arrangement of 2-(imidazol-1-yl)benzoic acid derivatives allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[8][9] The most prominently reported activities are in the fields of oncology and mycology.

Anticancer Activity

A significant body of research highlights the potential of imidazole-based compounds as anticancer agents.[2][10] They have been shown to modulate various targets, including microtubules and protein kinases.[2] Derivatives of imidazolyl benzoic acid have been synthesized and evaluated for their in-vitro anticancer activity, with several compounds demonstrating promising results.[1]

For instance, a study on novel imidazole derivatives identified that (4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1Himidazol-1-yl] benzoic acid) possesses significant anticancer activity.[1] The mechanism often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation.[2] Fused imidazole systems, such as benzimidazoles, are also widely investigated as anticancer agents, acting via mechanisms like DNA alkylation or kinase inhibition.[10][11]

Table 1: Anticancer Activity of Selected Imidazole/Benzimidazole Derivatives

Compound IDStructure/ClassCancer Cell LineIC₅₀ (µM)Reference
N9 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,6-dimethyl phenyl)benzamideHCT1165.85[12]
N18 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl) benzamideHCT1164.53[12]
Compound 35 2-phenyl benzimidazole derivativeMCF-73.37[2]
Compound 36 2-phenyl benzimidazole derivativeMCF-76.30[2]
5-FU (Standard)-HCT1169.99[12]
Doxorubicin (Standard)-MCF-74.17[2]
Antifungal Activity

Azole compounds are a major class of antifungal agents that act by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][13] Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have shown potent antifungal activity at very low concentrations.[13] While direct studies on 2-(imidazol-1-yl)benzoic acid are less common, the imidazole pharmacophore is central to this activity. Benzoic acid derivatives themselves have also been designed and synthesized as antifungal agents, with some targeting the fungal-specific CYP53 enzyme.[14] This suggests a strong rationale for the antifungal potential of their conjugated structures.

Table 2: Antifungal Activity of Selected Imidazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 15 Candida albicans0.125
Compound 19 Resistant C. albicans0.25[13]
Compound (-)15 Candida parapsilosis0.08[13]
Compound 4 Candida krusei2
Compound 4 Rhizopus oryzae4[15]
Amphotericin B (Standard)Candida krusei1[15]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For benzoic acid derivatives, the nature and position of substituents on the aromatic ring significantly modulate biological activity by influencing electronic properties, lipophilicity, and steric interactions.[5][16]

Caption: Key structure-activity relationships for 2-(imidazol-1-yl)benzoic acid derivatives.

Key SAR Insights:
  • Benzoic Acid Ring Substituents:

    • Electron-donating vs. Electron-withdrawing Groups: Strong electron-donating groups attached to the benzene ring, coupled with average lipophilicity, have been noted as important features for certain biological activities.[16] Conversely, for antimicrobial and anticancer applications, the presence of electron-withdrawing groups like nitro (-NO₂) or halo (-Cl, -F) often enhances potency.[5][12]

    • Positional Isomerism: The position of substituents is critical. For instance, in anti-inflammatory benzimidazoles, an ortho phenolic substitution was found to be favorable.[17]

  • The Imidazole Moiety:

    • The imidazole ring itself is often critical for activity, acting as a key interaction point with biological targets through hydrogen bonding or coordination with metal ions (e.g., in metalloenzymes).[18]

    • Substitutions on the imidazole ring can fine-tune the electronic properties and steric profile, impacting target selectivity and potency.

  • The Carboxylic Acid Group:

    • This group is a primary interaction point, often forming crucial hydrogen bonds within the active site of an enzyme or receptor.[5]

    • Derivatization of the carboxylic acid to amides or esters is a common and effective strategy.[6] This allows for the introduction of diverse chemical functionalities, enabling broad exploration of SAR and potentially improving pharmacokinetic properties like cell permeability.[18]

Part 4: Key Experimental Protocols

To ensure reproducibility and methodological rigor, this section details a standard protocol for the biological evaluation of these compounds.

Protocol: MTT Assay for In-Vitro Anticancer Activity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen anticancer drugs.[11][12]

MTT_Workflow start 1. Cell Seeding step2 2. Compound Treatment (Serial dilutions of test compounds) start->step2 step3 3. Incubation (e.g., 24-48 hours) step2->step3 step4 4. Add MTT Reagent (Incubate for 4 hours) step3->step4 step5 5. Solubilization (Add DMSO or other solvent) step4->step5 step6 6. Absorbance Reading (Spectrophotometer at ~570 nm) step5->step6 end 7. Data Analysis (Calculate IC₅₀ values) step6->end

Sources

Methodological & Application

Application Note & Protocol: Copper-Catalyzed N-Arylation of Imidazole with 2-Bromo-5-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive protocol for the synthesis of 2-(1H-imidazol-1-yl)-5-fluorobenzoic acid via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This transformation is crucial for creating functionalized N-aryl imidazole building blocks, which are of significant interest to researchers in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol with self-validating checkpoints, and provide expert insights into optimizing reaction parameters. The causality behind the selection of catalysts, ligands, bases, and solvents is thoroughly explained to empower researchers to adapt and troubleshoot the methodology effectively.

Scientific Foundation: Principles of the Ullmann N-Arylation

The copper-catalyzed N-arylation of imidazoles with aryl halides, often referred to as the Ullmann condensation or Goldberg reaction, is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[1] Unlike palladium-catalyzed methods, copper-based systems are often more cost-effective and can exhibit unique reactivity, particularly with N-heterocycles. The reaction described herein is challenging due to the dual functionality of 2-bromo-5-fluorobenzoic acid, which contains both the coupling handle (bromide) and a potentially interfering acidic group (carboxylic acid).

The Catalytic Cycle

The generally accepted mechanism involves a Cu(I)/Cu(III) cycle, although the precise nature of the intermediates can be complex and ligand-dependent.[2][3] The process is initiated by the coordination of a ligand and the N-heterocycle to a Cu(I) salt.

  • Amide Complex Formation : The base deprotonates the imidazole's N-H proton, leading to the formation of a copper(I) imidazolide intermediate.

  • Oxidative Addition : The aryl halide (2-bromo-5-fluorobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a transient, high-valent Cu(III) species.

  • Reductive Elimination : This unstable Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N bond of the N-arylated product and regenerating the active Cu(I) catalyst, thus completing the cycle.

Rationale for Reagent Selection
  • Copper Source (CuI) : Copper(I) iodide is selected as the pre-catalyst. It is an inexpensive, stable, and highly effective source of the active Cu(I) species required for the catalytic cycle. While other sources like Cu₂O or CuBr are also viable, CuI is widely documented for high performance in Ullmann-type couplings.[4][5]

  • Ligand (1,10-Phenanthroline) : While some "ligand-free" systems exist, the use of a chelating ligand is critical for achieving high yields and reasonable reaction times, especially with challenging substrates.[6][7][8] 1,10-Phenanthroline stabilizes the copper catalytic species, enhances its solubility, and prevents the formation of less reactive, multiply ligated copper structures that can inhibit the reaction.[6][9]

  • Base (K₂CO₃) : Potassium carbonate is a moderately strong inorganic base sufficient to deprotonate imidazole (pKa ≈ 14.5) and drive the formation of the copper imidazolide. An additional equivalent is required to neutralize the acidic proton of the 2-bromo-5-fluorobenzoic acid, preventing it from consuming the base needed for catalysis.

  • Solvent (DMF) : A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) is essential.[10] It effectively dissolves the ionic intermediates and reagents, including the potassium salts, and allows the reaction to be heated to the high temperatures (120-130 °C) typically required to overcome the activation energy of the oxidative addition step.[1]

  • Substrate Reactivity : The electron-withdrawing fluorine atom on the aryl halide can increase the rate of oxidative addition.[11] The ortho-bromo-benzoic acid arrangement presents a unique substrate where intramolecular coordination to the copper center may play a role in the reaction's efficiency.[12][13]

Visualizing the Process

Catalytic Cycle Diagram

Ullmann_N_Arylation_Cycle Catalytic Cycle for Copper-Catalyzed N-Arylation CuI_L Cu(I)-Ligand Complex Cu_Imidazolide Copper(I) Imidazolide Intermediate CuI_L->Cu_Imidazolide + Imidazole + Base (-KHCO₃, -KBr) Imidazole Imidazole Base K₂CO₃ CuIII_Complex Cu(III) Intermediate Cu_Imidazolide->CuIII_Complex + Aryl Halide (Oxidative Addition) Aryl_Halide 2-bromo-5-fluorobenzoic acid CuIII_Complex->CuI_L Reductive Elimination Product 2-(1H-imidazol-1-yl)-5-fluorobenzoic acid CuIII_Complex->Product Product Release

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dry Glassware prep2 Weigh Reagents prep1->prep2 react1 Assemble Under N₂ prep2->react1 react2 Add Reagents to Flask: 1. Aryl Halide, Imidazole, CuI, Ligand, Base 2. Add DMF react1->react2 react3 Heat to 125 °C react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Cool to RT react4->workup1 workup2 Filter (optional) & Dilute with H₂O workup1->workup2 workup3 Acidify with HCl to pH ~3-4 workup2->workup3 workup4 Collect Precipitate by Filtration workup3->workup4 workup5 Wash with Cold H₂O workup4->workup5 workup6 Recrystallize or Chromatograph workup5->workup6 analysis1 Dry Product workup6->analysis1 analysis2 Characterize: NMR, MS, IR analysis1->analysis2

Caption: Step-by-step experimental and analysis workflow.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents :

    • 2-Bromo-5-fluorobenzoic acid (≥98%)

    • Imidazole (≥99%)

    • Copper(I) Iodide (CuI, 99.99%)

    • 1,10-Phenanthroline (≥99%)

    • Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)

    • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

    • Hydrochloric Acid (HCl, 2M aqueous solution)

    • Ethyl Acetate (EtOAc, ACS grade)

    • Hexanes (ACS grade)

    • Deionized Water

  • Equipment :

    • Round-bottom flask (oven-dried)

    • Reflux condenser (oven-dried)

    • Magnetic stir bar and stir plate with heating

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Schlenk line or glovebox (recommended)

    • Thermometer or thermocouple

    • TLC plates (silica gel 60 F₂₅₄)

    • Büchner funnel and filter paper

    • Standard laboratory glassware

Reaction Parameter Summary
ReagentMolar Eq.Mol %Amount (for 5 mmol scale)
2-Bromo-5-fluorobenzoic acid1.0-1.10 g (5.0 mmol)
Imidazole1.2-0.41 g (6.0 mmol)
Copper(I) Iodide (CuI)0.110%95 mg (0.5 mmol)
1,10-Phenanthroline0.110%90 mg (0.5 mmol)
Potassium Carbonate (K₂CO₃)2.5-1.73 g (12.5 mmol)
Anhydrous DMF--25 mL (0.2 M)
Expected Yield --70-85%
Step-by-Step Procedure

A. Reaction Setup (Self-Validating Check: Inert Atmosphere)

  • Place an oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. Ensure the system is properly sealed and connected to a bubbler to confirm a slight positive pressure.

    • Causality: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen, which would terminate the catalytic cycle. Maintaining an inert atmosphere is critical for reproducibility and yield.

B. Reagent Addition

  • To the flask, add 2-bromo-5-fluorobenzoic acid (1.10 g, 5.0 mmol), imidazole (0.41 g, 6.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (90 mg, 0.5 mmol), and anhydrous potassium carbonate (1.73 g, 12.5 mmol).

  • Briefly evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Add anhydrous DMF (25 mL) via syringe.

    • Causality: Adding the solvent last allows the dry reagents to be thoroughly purged of air. Using anhydrous solvent prevents water from competing with the imidazole as a nucleophile.

C. Reaction Execution and Monitoring (Self-Validating Check: TLC)

  • Lower the flask into an oil bath and heat the reaction mixture to 125 °C with vigorous stirring.

  • Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC).

    • TLC Protocol : Prepare a sample by taking a micro-aliquot of the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica. Spot on a TLC plate and elute with a 70:30:1 mixture of Ethyl Acetate / Hexanes / Acetic Acid. Visualize under UV light (254 nm). The starting aryl bromide should have a different Rf value than the more polar product. The reaction is complete when the starting material spot is consumed.

D. Work-up and Purification

  • Once the reaction is complete (typically 12-24 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Dilute the dark mixture with 100 mL of deionized water and stir for 15 minutes.

  • Slowly add 2M HCl dropwise while stirring to adjust the pH to approximately 3-4. A precipitate should form.

    • Causality: The product is an amino acid, which exists as a carboxylate salt in the basic reaction mixture, making it water-soluble. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove inorganic salts and residual DMF.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified via column chromatography.

Product Characterization

  • Product : 2-(1H-imidazol-1-yl)-5-fluorobenzoic acid

  • Appearance : Off-white to light tan solid.

  • Molecular Formula : C₁₀H₇FN₂O₂

  • Molecular Weight : 206.18 g/mol

  • Expected Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ (ppm) ≈ 13.5 (br s, 1H, COOH), 8.2 (s, 1H), 7.8-7.9 (m, 2H), 7.6-7.7 (m, 2H), 7.1 (s, 1H).

    • ¹³C NMR (101 MHz, DMSO-d₆) : δ (ppm) ≈ 165.5, 160.0 (d, J ≈ 245 Hz), 138.0, 131.0, 129.5, 125.0 (d, J ≈ 25 Hz), 122.0 (d, J ≈ 8 Hz), 120.0 (d, J ≈ 22 Hz), 118.0.

    • Mass Spec (ESI-) : m/z calculated for [M-H]⁻: 205.04, found: 205.0.

    • IR (ATR, cm⁻¹) : 3100-2500 (broad, O-H stretch), 1700 (C=O stretch), 1610, 1580 (C=C, C=N stretch), 1250 (C-F stretch).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Reaction Inactive catalyst (Cu(II) contamination); Insufficient heat; Wet solvent/reagents.Ensure an inert atmosphere is maintained. Verify temperature with an external thermometer. Use freshly opened anhydrous solvent and dry reagents thoroughly.
Incomplete Reaction Insufficient base; Short reaction time.Add an additional 0.2 eq. of base. Extend the reaction time and continue to monitor by TLC.
Side Product Formation Reaction temperature too high, causing decomposition.Lower the reaction temperature to 110-115 °C and increase the reaction time.
Product Fails to Precipitate pH is not acidic enough; Product is more soluble than expected.Continue adding 2M HCl until pH is confirmed to be <4 with pH paper. Extract the aqueous phase with ethyl acetate (3x), combine organic layers, dry, and evaporate to obtain the product.

References

  • Synthesis (Stuttg).

  • Dalton Transactions.

  • PubMed.

  • Journal of the American Chemical Society.

  • DSpace@MIT.

  • MDPI.

  • Advanced Synthesis & Catalysis.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Journal of the Korean Chemical Society.

  • The Journal of Organic Chemistry.

  • Chemical Society Reviews.

  • Organic Chemistry Portal.

  • Wikipedia.

  • ResearchGate.

  • Chemistry Stack Exchange.

  • Organic Chemistry Portal.

Sources

purification methods for 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Introduction

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated benzoic acid scaffold linked to an imidazole moiety, makes it a valuable precursor for the synthesis of novel therapeutic agents.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring offers a key site for hydrogen bonding and potential coordination with biological targets.

Given its role in the synthesis of active pharmaceutical ingredients (APIs), achieving exceptionally high purity of this intermediate is not merely a procedural step but a critical determinant of the final drug product's safety and efficacy. The presence of even trace amounts of impurities—such as starting materials, reaction by-products, or isomers—can lead to downstream synthetic failures, altered biological activity, and potential toxicity.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods for the purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid. We will move beyond simple procedural lists to explain the underlying chemical principles that govern each purification strategy, enabling scientists to not only replicate these protocols but also to troubleshoot and adapt them to their specific needs.

Physicochemical Profile and Strategic Considerations

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. The unique amphoteric nature of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid—possessing both an acidic carboxylic acid group and a basic imidazole ring—is the cornerstone of its purification.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₀H₇FN₂O₂---
Molecular Weight 206.17 g/mol [4]Relevant for mass spectrometry analysis.
Appearance Typically a white to off-white solid.Visual indicator of purity.
pKa (Carboxylic Acid) Estimated ~4.0-4.5The molecule is deprotonated and water-soluble at basic pH. Allows for separation from neutral/basic impurities via basic extraction.[5]
pKa (Imidazole NH) Estimated ~6.5-7.0The imidazole ring is protonated and water-soluble at acidic pH. Allows for separation from neutral/acidic impurities via acidic extraction.
Solubility Soluble in polar organic solvents like DMSO and DMF[6]; sparingly soluble in water at neutral pH; soluble in aqueous base and acid.Dictates the choice of solvents for recrystallization, chromatography, and extraction.[6][7]
Polarity HighThe molecule is highly polar, which influences its behavior in chromatographic systems, typically requiring polar mobile phases for elution.

Common Impurities in Synthesis

The purification strategy must account for the likely impurities stemming from its synthesis, which is often a copper-catalyzed Ullmann-type condensation.[8]

  • Unreacted Starting Materials:

    • 2-Halo-5-fluorobenzoic acid (e.g., 2-bromo- or 2-iodo-5-fluorobenzoic acid): An acidic impurity.

    • Imidazole: A basic impurity.

  • Reaction By-products:

    • Positional Isomers: If the starting material allows, other isomers may form.

    • Products of Hydrolysis: Hydrolysis of the starting halide can lead to the formation of 5-fluoro-2-hydroxybenzoic acid.

  • Residual Reagents:

    • Copper Catalyst: Must be thoroughly removed as residual metals are highly undesirable in APIs.

    • Base: Inorganic bases like K₂CO₃ used in the reaction.

We present three primary methods for the purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity level.

Method 1: Purification via Recrystallization

Recrystallization is an exceptionally effective technique for achieving high purity, particularly as a final polishing step. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[9][10] A suitable solvent should dissolve the compound completely at an elevated temperature but sparingly at a low temperature, while impurities remain either fully dissolved or completely insoluble at all temperatures.

Protocol 1: Recrystallization
  • Solvent Screening: Select an appropriate solvent or solvent pair. Due to the compound's polarity, polar protic solvents are excellent candidates. An ethanol/water mixture is often a successful choice.[8][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) to dissolve the solid.

  • Achieve Saturation: If using a co-solvent, add the "anti-solvent" (e.g., hot water) dropwise to the hot solution until a faint cloudiness (turbidity) appears and persists. Add a few drops of the primary solvent to redissolve the solid, resulting in a hot, saturated solution.

  • (Optional) Hot Filtration: If insoluble impurities (like dust or catalyst residues) are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization.[10]

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as the crystal lattice selectively incorporates the target molecule while excluding impurities.[9] Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Recrystallization Solvent Screening
Solvent SystemObservationSuitability
Water Low solubility at room temp, moderate solubility when hot.Good, but may require large volumes.[12]
Ethanol High solubility at room temperature.Poor as a single solvent, but excellent as part of a co-solvent system.
Ethanol/Water High solubility in hot mixture, low solubility upon cooling.Excellent. A recommended starting point.
Isopropanol Moderate solubility at room temperature.Potentially suitable, may require testing.
Ethyl Acetate Lower solubility.May be useful if less polar impurities need to be removed.
Visualization: Recrystallization Workflow

cluster_recrystallization Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional, if solids present) A->B Insoluble impurities C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath C->D Maximize yield E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Product G->H

Caption: Workflow for the purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid by recrystallization.

Method 2: Purification via Acid-Base Extraction

This powerful liquid-liquid extraction technique leverages the amphoteric nature of the molecule to achieve a highly efficient separation from neutral, solely acidic, or solely basic impurities. By manipulating the pH of the aqueous phase, we can control whether the target compound resides in the organic or aqueous layer.

Protocol 2: Acid-Base Extraction
  • Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Removal of Basic Impurities: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate. The unreacted imidazole and other basic impurities will be protonated and extracted into the aqueous layer. Drain and discard the aqueous layer. Note: Due to the basicity of the product's imidazole ring, some product may be lost to the aqueous phase. Using a milder acid or performing this step cautiously is advised.

  • Extraction of the Acidic Product: To the organic layer, add an equal volume of a dilute aqueous base (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃ solution). Shake vigorously. The carboxylic acid group on the target molecule will be deprotonated to its carboxylate salt, rendering it soluble in the aqueous phase. Neutral impurities will remain in the organic layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the product salt into a clean flask. Repeat the basic extraction on the organic layer to ensure complete recovery.

  • Precipitation of Pure Product: Cool the combined aqueous extracts in an ice bath. While stirring, slowly acidify the solution by adding 1 M HCl dropwise until the pH is approximately 5-6. The protonated, neutral form of the product will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Visualization: Acid-Base Extraction Workflow

cluster_extraction Acid-Base Extraction Workflow A Dissolve Crude Mixture in Ethyl Acetate B Wash with 1 M HCl (aq) A->B C Separate Layers B->C D Organic Layer: Product + Neutral/Acidic Impurities C->D Keep E Aqueous Layer: Basic Impurities (e.g., Imidazole) C->E Discard F Extract Organic Layer with 1 M NaHCO3 (aq) D->F G Separate Layers F->G H Organic Layer: Neutral Impurities G->H Discard I Aqueous Layer: Product (as salt) G->I Keep J Acidify Aqueous Layer with 1 M HCl to pH 5-6 I->J K Precipitate Forms J->K L Filter, Wash, and Dry K->L M Pure Product L->M

Caption: Workflow for the purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid using acid-base extraction.

Method 3: Purification via Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. It is particularly useful for separating compounds with similar functionalities or when recrystallization is ineffective.

Causality and Experimental Choices

The primary challenge in chromatographing this molecule on standard silica gel arises from strong interactions between its basic imidazole ring and the acidic silanol groups on the silica surface, which can cause significant peak tailing.[13] The carboxylic acid can also cause streaking. To achieve good separation, these interactions must be mitigated.

  • Choice of Stationary Phase: While standard silica gel (60 Å) is common, for strongly basic compounds, neutral or basic alumina can sometimes provide better peak shape and recovery.[13]

  • Choice of Mobile Phase: A gradient elution is typically required, starting with a less polar system and gradually increasing polarity. A common system is Dichloromethane/Methanol or Ethyl Acetate/Hexane.

  • Use of Modifiers: This is the most critical parameter. To improve peak shape, a small amount of a modifier should be added to the mobile phase.

    • To reduce tailing from the basic imidazole: Add 0.5-1% triethylamine (TEA) to the mobile phase. TEA is a stronger base that competitively binds to the acidic sites on the silica, allowing the product to elute more symmetrically.[13]

    • To reduce streaking from the carboxylic acid: Add 0.5-1% acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica.

Protocol 3: Column Chromatography
  • Column Packing: Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% Dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM/Methanol. For optimal resolution, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully loading the resulting free-flowing powder onto the top of the column bed.[13]

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by adding the polar solvent (e.g., a step gradient from 0% to 10% Methanol in Dichloromethane, with 0.5% acetic acid or TEA added to all mobile phases).

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using Thin-Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Visualization: Column Chromatography Workflow

cluster_chromatography Column Chromatography Workflow A Pack Column with Silica Gel Slurry C Load Sample onto Column A->C B Prepare Sample (Dry Loading Recommended) B->C D Elute with Gradient (e.g., DCM -> MeOH + Modifier) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for the purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid by column chromatography.

Purity Assessment

After purification, the identity and purity of the final product must be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The definitive method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid) is a typical starting point. Purity should ideally be >98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.[14][15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • Melting Point (MP): A sharp and consistent melting point range is a good indicator of high purity.

References

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications. Available at: [Link]

  • Rapid and Efficient Synthesis of a New Series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles Using Microwave He - AVESİS. Available at: [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available at: [Link]

  • Evaluation of chromatographic recycling for imidazole used in the chromatographic purification of His-tag recombinant proteins - PubMed. Available at: [Link]

  • US5726293A - Affinity purification methods involving imidazole elution - Google Patents.
  • HPLC METHOD FOR IMIDAZOLE - Chromatography Forum. Available at: [Link]

  • View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. Available at: [Link]

  • (PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • The Recrystallization of Benzoic Acid. Available at: [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - MDPI. Available at: [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. Available at: [Link]

  • Chemical Properties of Benzoic acid, 2-fluoro- (CAS 445-29-4) - Cheméo. Available at: [Link]

  • 4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid - PubChem. Available at: [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC. Available at: [Link]

  • Recrystallization of Benzoic Acid | PDF | Solubility | Solvent - Scribd. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available at: [Link]

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. Available at: [Link]

Sources

Application Note: Harnessing 5-fluoro-2-(1H-imidazol-1-yl)benzoic Acid for the Synthesis of Advanced Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract Metal-Organic Frameworks (MOFs) have emerged as highly promising crystalline materials for a multitude of applications, most notably in the biomedical field.[1] Their exceptional porosity, tunable structures, and high surface areas make them ideal candidates for sophisticated drug delivery systems.[2] This guide focuses on the strategic use of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid as a versatile organic ligand for the synthesis of novel MOFs. We provide detailed protocols for solvothermal synthesis, comprehensive characterization, and a functional application in drug loading and pH-responsive release. This document is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this innovative class of materials.

The Strategic Advantage of the 5-fluoro-2-(1H-imidazol-1-yl)benzoic Acid Ligand

The selection of the organic ligand is paramount in dictating the final topology, pore environment, and functionality of a MOF.[3] The 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid ligand offers a unique combination of features that make it particularly compelling for creating advanced functional materials.

  • Dual Coordination Sites: The molecule possesses two distinct coordination moieties: a carboxylate group (-COOH) and an imidazole ring. This bifunctionality allows for the formation of diverse and highly connected network topologies, potentially leading to MOFs with enhanced stability and unique structural features.[4] The imidazole nitrogen can act as an additional coordination site or as a basic site within the pore for specific interactions.[5]

  • Fluorine Functionalization: The fluorine atom at the 5-position is not a passive substituent. It imparts significant electronic modifications to the aromatic ring, influencing the acidity of the carboxylate group and the coordination behavior of the ligand. Furthermore, the introduction of fluorine into the MOF's pore channels can modify their hydrophobicity and create specific interaction points for guest molecules, which can be leveraged for selective drug adsorption and controlled release.

  • Relevance in Drug Development: Imidazole is a crucial heterocyclic motif found in many biologically active compounds.[6] Incorporating it directly into the MOF backbone can enhance biocompatibility. Moreover, imidazole-based MOFs, such as the well-known Zeolitic Imidazolate Frameworks (ZIFs), often exhibit pH-responsive stability, making them "smart" carriers that can release their therapeutic payload in the acidic microenvironments of tumors or specific cellular compartments.[7]

Protocol I: Solvothermal Synthesis of a Zinc-based MOF

The solvothermal method is a widely employed technique for synthesizing high-quality MOF crystals.[8][9] It involves heating the constituent components in a sealed vessel to increase pressure and facilitate crystallization.[10] This protocol describes the synthesis of a representative MOF using 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid and zinc nitrate, a common and relatively biocompatible metal source.[11]

Experimental Workflow: Solvothermal Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Activation reagents Weigh Reagents: Metal Salt & Ligand dissolve Dissolve in Solvent (DMF) in Teflon-lined Autoclave reagents->dissolve 1.0 mmol each seal Seal Autoclave dissolve->seal heat Heat in Oven (e.g., 120°C for 48h) seal->heat cool Cool to Room Temperature (Controlled Rate) heat->cool filter Collect Crystals by Filtration or Centrifugation cool->filter wash Wash with Fresh DMF & a Volatile Solvent (Methanol) filter->wash activate Activate: Heat under Vacuum to Remove Guest Solvent wash->activate product product activate->product Final MOF Product

Caption: Workflow for the solvothermal synthesis of a MOF.

Materials and Reagents
  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • 23 mL Teflon-lined stainless-steel autoclave

Step-by-Step Procedure
  • Preparation of Precursor Solution: In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Reaction Setup: Transfer the clear solution into a 23 mL Teflon-lined autoclave.

  • Heating: Seal the autoclave tightly and place it in a programmable oven. Heat to 120°C and maintain this temperature for 48 hours.[12]

  • Cooling: Allow the autoclave to cool naturally to room temperature.

  • Product Collection: Collect the white crystalline product by centrifugation or filtration.

  • Washing: Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like methanol (3 x 10 mL) to facilitate the removal of DMF from the pores.[9]

  • Activation: Dry the purified product under vacuum at 150°C for 12 hours. This critical "activation" step removes the guest solvent molecules from the pores, making the internal surface area accessible.[12]

Causality and Experimental Rationale
  • Solvent Choice: DMF is a high-boiling polar aprotic solvent that is excellent for dissolving both the metal salt and the organic ligand. Its high boiling point allows for reaction temperatures above 100°C without excessive pressure buildup.[13]

  • Temperature and Time: The reaction is held at 120°C for 48 hours to provide sufficient thermal energy for the coordination bonds to form and for high-quality crystals to grow. Shorter times or lower temperatures may result in an amorphous product or low yield.[12]

  • Activation: The washing and subsequent heating under vacuum are essential. If guest molecules (DMF) remain trapped within the pores, the measured surface area will be significantly lower, and the material will be ineffective for applications like drug loading or gas storage.[9]

Protocol II: Physicochemical Characterization

Thorough characterization is necessary to confirm the successful synthesis of the desired MOF and to understand its properties.[14] This section outlines the key techniques.

Summary of Expected Characterization Data
Characterization TechniqueParameter MeasuredExpected Result for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) Crystalline structure, phase purityA series of sharp, well-defined peaks at specific 2θ angles, indicating a highly ordered, crystalline material.[14]
Thermogravimetric Analysis (TGA) Thermal stability, solvent contentInitial weight loss corresponding to guest/coordinated solvent, followed by a stable plateau, and then a sharp weight loss at the decomposition temperature (e.g., >350°C).[4]
Scanning Electron Microscopy (SEM) Particle morphology and sizeUniformly shaped crystals (e.g., cubic, rhombic) with a consistent size distribution.[8]
N₂ Adsorption-Desorption Porosity, surface areaA Type I isotherm, characteristic of microporous materials, with a high nitrogen uptake at low relative pressures. BET surface area > 500 m²/g.[15]
Fourier-Transform IR (FTIR) Functional groupsDisappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretch (~1700 cm⁻¹) to asymmetric and symmetric COO⁻ stretches (~1610 and ~1400 cm⁻¹), confirming coordination to the metal center.[14]
Standard Operating Procedures
  • Powder X-Ray Diffraction (PXRD):

    • Grind a small amount of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the diffraction pattern using a Cu Kα radiation source, typically over a 2θ range of 5° to 50°.

    • Self-Validation: The presence of sharp peaks confirms crystallinity. The absence of broad humps indicates the sample is not amorphous. The peak positions are a fingerprint of the specific crystal phase.[14]

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the activated MOF sample into an alumina crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Self-Validation: A high decomposition temperature indicates a thermally robust framework. The weight loss profile can be used to confirm the removal of solvent during activation.[4]

  • Nitrogen Sorption Analysis:

    • Degas a sample of the activated MOF (approx. 50-100 mg) under vacuum at the activation temperature (e.g., 150°C) for several hours.

    • Perform the N₂ adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the P/P₀ range of 0.05-0.3.

    • Self-Validation: A high BET surface area confirms that the pores are accessible, validating the activation protocol.[8]

Application Protocol: pH-Responsive Drug Delivery

The utility of this MOF in drug development can be demonstrated by its ability to encapsulate a therapeutic agent and release it in a controlled, stimulus-responsive manner.[1][2] The imidazole moiety suggests potential for pH-triggered release, as the protonation of imidazole rings in acidic environments can lead to framework destabilization.[7]

Conceptual Workflow: Drug Loading and Release

cluster_loading Drug Loading cluster_separation Separation cluster_release pH-Responsive Release mof Activated MOF (High Surface Area) incubation Incubate & Stir (24h, Room Temp) mof->incubation drug_solution Drug Solution (e.g., Doxorubicin) drug_solution->incubation centrifuge Centrifuge to collect Drug-Loaded MOF incubation->centrifuge supernatant Measure Drug in Supernatant (UV-Vis) for Loading Efficiency centrifuge->supernatant loaded_mof Drug-Loaded MOF centrifuge->loaded_mof pbs_74 PBS Buffer pH 7.4 (Blood) loaded_mof->pbs_74 Condition 1 pbs_55 PBS Buffer pH 5.5 (Tumor) loaded_mof->pbs_55 Condition 2 release_74 Slow/Minimal Release pbs_74->release_74 release_55 Accelerated Release pbs_55->release_55

Sources

Application Note and Protocol for the Microwave-Assisted Synthesis of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve rapid and high-yielding production.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, and expected outcomes, ensuring scientific integrity and reproducibility.

Introduction: The Significance of N-Aryl Imidazoles and Microwave-Assisted Synthesis

N-aryl imidazoles are a privileged scaffold in drug discovery, with the imidazole moiety acting as a key pharmacophore capable of engaging in various biological interactions. The target molecule, 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid, is a bifunctional compound featuring a carboxylic acid group for further derivatization and a fluoro-substituted imidazole ring, which can enhance metabolic stability and binding affinity.

Microwave-assisted organic synthesis (MAOS) has emerged as a green and sustainable method in organic chemistry.[3][4] By directly and uniformly heating the reaction mixture, microwave irradiation dramatically reduces reaction times, increases yields, and often improves product purity compared to conventional heating methods.[1][3] This technology is particularly effective for reactions involving polar molecules, making it an ideal choice for the synthesis of the target compound.[3]

Reaction Scheme and Mechanism

The synthesis of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is achieved through a nucleophilic aromatic substitution (SNA) reaction. In this process, imidazole acts as a nucleophile, displacing a fluorine atom from an activated aromatic ring.

Reaction:

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing carboxylic acid group and the fluorine atom activate the aromatic ring towards nucleophilic attack by imidazole. The presence of a base is crucial to deprotonate the imidazole, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct.

Experimental Protocol

This protocol is designed for a standard laboratory-scale microwave reactor. Appropriate adjustments to scale and reaction parameters may be necessary for different equipment.

Materials and Reagents
ReagentFormulaMWPuritySupplier
2,5-Difluorobenzoic acidC₇H₄F₂O₂158.10 g/mol ≥98%Sigma-Aldrich
ImidazoleC₃H₄N₂68.08 g/mol ≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21 g/mol ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09 g/mol Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11 g/mol ACS GradeVWR
HexanesC₆H₁₄86.18 g/mol ACS GradeVWR
Deionized WaterH₂O18.02 g/mol --
1 M Hydrochloric Acid (HCl)HCl36.46 g/mol --
Step-by-Step Procedure
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2,5-difluorobenzoic acid (1.0 mmol, 158 mg), imidazole (1.2 mmol, 82 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 50 mL of deionized water.

    • Acidify the aqueous mixture to a pH of approximately 4-5 with 1 M HCl. This will protonate the carboxylic acid, leading to the precipitation of the product.

    • Stir the mixture for 30 minutes in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration, washing with cold deionized water.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.[5]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow and Data Presentation

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Work-up cluster_purification Isolation & Purification prep1 Weigh Reagents: - 2,5-Difluorobenzoic acid - Imidazole - K2CO3 prep2 Add to Microwave Vessel prep1->prep2 prep3 Add Anhydrous DMF prep2->prep3 react1 Seal Vessel prep3->react1 react2 Irradiate at 150°C for 20 min react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Pour into Deionized Water workup1->workup2 workup3 Acidify with 1M HCl to pH 4-5 workup2->workup3 workup4 Precipitate in Ice Bath workup3->workup4 purify1 Vacuum Filtration workup4->purify1 purify2 Wash with Cold Water purify1->purify2 purify3 Recrystallize or Column Chromatography purify2->purify3 end Final Product purify3->end Characterization (NMR, MS)

Sources

Troubleshooting & Optimization

optimizing reaction temperature for 2-fluoro-5-substituted benzoic acid substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for


 on 2-Fluoro-5-Substituted Benzoic Acids
Ticket ID:  KB-SNAR-2F5R
Status:  Active
Author:  Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal Balancing Act

Welcome to the Reaction Optimization Center. You are likely here because you are running a Nucleophilic Aromatic Substitution (


) on a 2-fluoro-5-substituted benzoic acid scaffold and facing a dilemma: Heat drives conversion, but heat kills selectivity. 

The 2-fluoro-5-substituted benzoic acid scaffold presents a unique "Push-Pull" thermodynamic challenge:

  • The Ortho-Effect: The carboxyl group at C1 activates the fluorine at C2 via induction (

    
    ), but if ionized to a carboxylate (
    
    
    
    ), it exerts an electronic repulsion that raises the activation energy.
  • The Meta-Modulator: The substituent at C5 (R) dictates the global electrophilicity of the ring.

This guide replaces trial-and-error with a rational, mechanistic approach to temperature selection.

Module 1: Diagnostic Framework (Start Here)

Do not guess your starting temperature. Use the Electronic Activation Matrix below to determine your thermodynamic baseline. The nature of the substituent at the 5-position (


) is the primary variable.
The Electronic Activation Matrix
5-Substituent (

)
Electronic EffectReactivity ProfileRec. Start Temp (

)
Solvent Recommendation
Nitro (

)
Strong EWG (Resonance)Hyper-Active

THF, MeCN (Avoid DMSO if possible)
Cyano (

)
Strong EWG (Induction)Very Active

DMF, NMP
H / Halogen Neutral / Weak EWGModerate

DMSO, NMP
Methyl / Alkyl Weak EDGSluggish

DMSO (High boiling point req.)
Methoxy (

)
Strong EDGDeactivated

Sulfolane, DMSO (Requires catalyst*)

*Note: Deactivated substrates often require phase-transfer catalysts (e.g., 18-Crown-6) or transition metal catalysis (Ullmann-type) rather than pure


.
Visual Logic: Temperature Decision Tree

Use this workflow to select your initial conditions.

TempSelection Start Analyze Substrate: 2-Fluoro-5-R-Benzoic Acid CheckR Identify R-Group (C5) Start->CheckR EWG Electron Withdrawing (NO2, CN, CF3) CheckR->EWG Neutral Neutral/Weak (H, Cl, Br) CheckR->Neutral EDG Electron Donating (Me, OMe, OH) CheckR->EDG LowT Start: 0-25°C Risk: Exotherm EWG->LowT High Activation MedT Start: 60-80°C Risk: Stall at 60% Neutral->MedT Mod. Activation HighT Start: >120°C Risk: Decarboxylation EDG->HighT Deactivated

Caption: Decision matrix for initial temperature selection based on Hammett electronic parameters of the C5 substituent.

Module 2: Troubleshooting Reaction Stalls

Issue: "My reaction proceeds rapidly to ~60% conversion and then stops. Raising the temperature only increases impurities."

Root Cause Analysis: This is rarely a thermal issue; it is usually a Proton Management issue. In


 with amine nucleophiles, the reaction generates HF. If you are using the free acid substrate, the first equivalent of base neutralizes the carboxylic acid. The second equivalent must neutralize the HF generated. If the base is depleted, the amine nucleophile becomes protonated (

), rendering it non-nucleophilic.

The "Stall" Protocol:

  • Check Stoichiometry: Ensure you have at least 2.5 equivalents of base (e.g.,

    
     or DIPEA).
    
    • 1.0 eq for the Carboxylic Acid

      
       Carboxylate.
      
    • 1.0 eq for the HF byproduct.

    • 0.5 eq excess to drive kinetics.

  • Solvent Switch: If using Toluene or THF, the carboxylate salt may precipitate, coating the unreacted solid and stopping the reaction.

    • Fix: Switch to DMSO or DMF to maintain homogeneity.

Module 3: The Danger Zone (Decarboxylation)

Issue: "I see a new spot on TLC that is less polar than my product, and my mass spec shows [M-44]."

Technical Insight: Ortho-substituted benzoic acids are thermally unstable. The electron-withdrawing fluorine (and the 5-nitro group, if present) destabilizes the C-C bond between the ring and the carboxylate.

  • Critical Threshold: Decarboxylation typically accelerates above 140°C in polar aprotic solvents (DMSO/DMF).

  • The "Krapcho" Effect: The combination of DMSO + Chloride salts + High Temp is literally the recipe for Krapcho decarboxylation. If you are using HCl salts of amines (e.g., Methylamine HCl) in DMSO at 150°C, you will decarboxylate your product.

Prevention Strategy:

  • Keep T < 120°C: If the reaction is slow, do not just crank the heat. Add a catalyst (e.g., 5 mol%

    
    ) instead of exceeding the thermal ceiling.
    
  • Avoid Halide Salts: Use free-base amines where possible. If using amine salts, use non-nucleophilic counterions (e.g., tetrafluoroborates) if high temps are required.

Module 4: Standardized Protocols

Protocol A: The "Activated" Pathway (5-NO2, 5-CN)

Best for highly reactive substrates where exotherm control is critical.

  • Setup: Dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in THF (0.5 M).

  • Base Addition: Add DIPEA (3.0 eq) slowly at

    
    . Note: Exotherm possible.
    
  • Nucleophile: Add amine/thiol (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature . Monitor by TLC/LCMS.

    • Checkpoint: If <50% conversion after 4h, heat to 40°C. Do not exceed 60°C to avoid nitro-group side reactions.

  • Workup: Acidify carefully to pH 3-4 to precipitate the product (zwitterionic species may require isoelectric point adjustment).

Protocol B: The "Forced" Pathway (5-Me, 5-H)

Best for deactivated substrates requiring thermal driving force.

  • Setup: Dissolve substrate in DMSO (anhydrous, 1.0 M).

  • Base: Add finely ground

    
     (2.5 eq) .
    
  • Nucleophile: Add nucleophile (1.5 eq).

  • Temperature Ramp:

    • Start at 80°C for 1 hour.

    • Check LCMS. If <10% product, ramp to 110°C .

    • HARD STOP: Do not exceed 130°C.

  • Troubleshooting: If no reaction at 110°C, cool to RT and add 5 mol% CuO nanoparticles or CuI , then reheat to 100°C (Ullmann-type mechanism).

Visual Workflow: Troubleshooting Logic

Troubleshooting Problem Reaction Issue Detected Stall Stalled at ~50-60% Problem->Stall NewSpot New Impurity (Non-polar) Problem->NewSpot NoRxn No Reaction (<5%) Problem->NoRxn CheckBase Check Base Equiv. Is it < 2.5 eq? Stall->CheckBase CheckTemp Check Temp Is T > 140°C? NewSpot->CheckTemp CheckSolv Check Solvent Is it Toluene/DCM? NoRxn->CheckSolv AddBase Add Base (Neutralize HF) CheckBase->AddBase Yes Decarb Decarboxylation Likely Lower T, use Catalyst CheckTemp->Decarb Yes SwitchSolv Switch to DMSO/DMF (Stabilize Meisenheimer) CheckSolv->SwitchSolv Yes

Caption: Step-by-step troubleshooting flow for common failures in benzoic acid


 chemistry.

References

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

  • Ouyang, X., et al. (1999).[1] Solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via

    
     methodology. Tetrahedron, 55(10), 2827-2834.[1] Retrieved from 
    
  • Tempest, P., et al. (2003).[1] MCC/

    
     methodology. Part 2: Novel three-step solution phase access to libraries of benzodiazepines. Tetrahedron Letters, 44(9), 1947-1950.[1] Retrieved from 
    
  • Reeves, J. T., et al. (2008).[2] General and Efficient Nucleophilic Aromatic Substitution of Fluorobenzoic Acids. Journal of Organic Chemistry, 73, 9476.[2] Retrieved from

Sources

Technical Support Center: Resolving Solubility Challenges of Zwitterionic Imidazole Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with zwitterionic imidazole benzoic acids. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique solubility challenges presented by this class of compounds.

Introduction to Zwitterionic Imidazole Benzoic Acids and Their Solubility Behavior

Zwitterionic imidazole benzoic acids are amphoteric molecules possessing both a basic imidazole ring and an acidic carboxylic acid group. This dual functionality leads to the formation of a zwitterion at a specific pH, known as the isoelectric point (pI). At the pI, the molecule has a net neutral charge, which often results in minimal solubility due to strong intermolecular electrostatic interactions and crystal lattice forces. The solubility of these compounds typically exhibits a "U-shaped" profile, with higher solubility at pH values below the pKa of the imidazole group (forming a cation) and above the pKa of the carboxylic acid group (forming an anion). Understanding and manipulating this pH-dependent solubility is paramount to successful formulation and experimentation.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides a detailed, question-and-answer style guide to troubleshoot common solubility problems encountered during your experiments.

Q1: My zwitterionic imidazole benzoic acid has very low aqueous solubility at neutral pH. How can I systematically improve it?

A1: Low solubility at neutral pH is a hallmark of zwitterionic compounds, as this is often near their isoelectric point (pI). A multi-pronged approach is recommended, starting with a thorough characterization of the compound's pH-solubility profile.

Underlying Cause: At the pI, the net charge of the molecule is zero, leading to strong intermolecular attractions and a stable crystal lattice, which in turn minimizes solubility.

Troubleshooting Workflow:

Caption: Decision workflow for enhancing the solubility of zwitterionic imidazole benzoic acids.

Experimental Protocol 1: Determining the pH-Solubility Profile

This protocol will allow you to generate a pH-solubility curve, which is essential for identifying the pI and determining the optimal pH for solubilization.

Materials:

  • Your zwitterionic imidazole benzoic acid compound

  • A series of buffers (e.g., phosphate, acetate, citrate) covering a pH range from 2 to 10

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometry)

  • Vials or small flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of your compound to a series of vials, each containing a buffer of a different pH. A good starting point is to aim for a concentration at least 10-fold higher than the expected solubility.

    • Ensure a solid excess is visible in each vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter or centrifuge at high speed to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered or centrifuged sample with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the dissolved compound using your validated analytical method.

  • Data Analysis:

    • Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH of the buffer.

    • The point of minimum solubility on this curve represents the isoelectric point (pI) of your compound.[1][2]

Q2: pH adjustment is not a suitable option for my experiment. What are my next steps?

A2: If altering the pH is not feasible, salt formation and the use of co-solvents are the next logical strategies to explore.

Troubleshooting Options:

  • Salt Formation: Converting the zwitterionic compound into a salt can significantly increase its aqueous solubility by disrupting the crystal lattice and introducing more favorable interactions with water.[3]

    • For the acidic group (benzoic acid): Form a salt with a suitable base (e.g., sodium, potassium, tromethamine).

    • For the basic group (imidazole): Form a salt with a suitable acid (e.g., hydrochloride, mesylate, sulfate).

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can enhance solubility by reducing the polarity of the solvent system.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Experimental Protocol 2: Salt Screening for Solubility Enhancement

This protocol provides a systematic approach to screen different salt formers and identify those that provide the most significant solubility improvement.

Materials:

  • Your zwitterionic imidazole benzoic acid

  • A selection of pharmaceutically acceptable acids and bases (counterions)

  • Various solvents (e.g., water, ethanol, isopropanol, acetone)

  • Vials and a multi-well plate for screening

  • Analytical method for solubility determination

Procedure:

  • Counterion Selection: Choose a diverse set of counterions based on their pKa values and known safety profiles.[3]

  • Salt Formation:

    • Dissolve your compound in a suitable solvent.

    • Add a stoichiometric amount of the selected counterion (acid or base).

    • Attempt to crystallize the salt by various methods such as slow evaporation, anti-solvent addition, or cooling.

  • Solubility Measurement:

    • Once a solid salt is obtained, determine its aqueous solubility using the shake-flask method described in Experimental Protocol 1.

  • Characterization: Characterize the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm salt formation and identify any polymorphism.

Table 1: Example of Salt Screening Data for a Hypothetical Zwitterionic Imidazole Benzoic Acid

Salt FormCounterionAqueous Solubility (mg/mL at 25°C)Fold Increase vs. Free Form
Free Form-0.11
Sodium SaltNaOH5.252
Potassium SaltKOH4.848
HydrochlorideHCl2.525
MesylateMethanesulfonic Acid3.131

Experimental Protocol 3: Co-solvent Solubility Evaluation

This protocol outlines a method to assess the impact of different co-solvents on the solubility of your compound.

Materials:

  • Your zwitterionic imidazole benzoic acid

  • A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Water (HPLC grade or equivalent)

  • Vials

  • Analytical method for solubility determination

Procedure:

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50%).

  • Solubility Measurement:

    • For each co-solvent mixture, determine the solubility of your compound using the shake-flask method (Experimental Protocol 1).

  • Data Analysis:

    • Plot the solubility of your compound as a function of the co-solvent concentration. This will help identify the optimal co-solvent and its concentration for your application.

Q3: I've tried pH adjustment, salts, and co-solvents, but the solubility is still not sufficient for my needs. What advanced strategies can I employ?

A3: For particularly challenging compounds, advanced formulation strategies such as creating co-amorphous systems or synthesizing prodrugs can be highly effective.

Advanced Strategies:

  • Co-amorphous Systems: This involves combining your drug with a low-molecular-weight excipient (a "co-former"), often an amino acid, to create a single, amorphous phase.[2][5][6] The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility and dissolution rates.

  • Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[7][8][9] For zwitterionic imidazole benzoic acids, the carboxylic acid or imidazole moiety can be temporarily masked to improve solubility.

Experimental Protocol 4: Preparation and Evaluation of a Co-amorphous Drug-Amino Acid System

This protocol describes a common method for preparing co-amorphous systems using ball milling.

Materials:

  • Your zwitterionic imidazole benzoic acid

  • A selection of amino acids (e.g., arginine, lysine, proline)

  • Ball mill with appropriate grinding jars and balls

  • X-ray powder diffractometer (XRPD)

  • Differential scanning calorimeter (DSC)

Procedure:

  • Co-former Selection: Select amino acids that have been shown to be good co-formers. Non-polar amino acids are often a good starting point.[10]

  • Preparation:

    • Mix your drug and the chosen amino acid in a specific molar ratio (e.g., 1:1) in a grinding jar.

    • Mill the mixture for a defined period (e.g., 60-90 minutes).

  • Characterization:

    • Analyze the milled product by XRPD to confirm the absence of crystalline peaks, indicating an amorphous state.

    • Use DSC to identify a single glass transition temperature (Tg), which is indicative of a homogeneous co-amorphous system.

  • Solubility and Dissolution Testing:

    • Determine the apparent solubility and dissolution rate of the co-amorphous system and compare it to the crystalline drug.

Frequently Asked Questions (FAQs)

Q: How can I estimate the pKa and isoelectric point (pI) of my novel imidazole benzoic acid derivative?

A: Experimentally determining the pKa and pI is the most accurate method. However, several in silico tools can provide reliable estimations:

  • pKa Prediction Software: Several software packages and online tools can predict pKa values based on the chemical structure. Examples include pKalc, Rowan's Free Online pKa Calculator, and MoKa.[5][11][12][13] These tools use various computational methods, from empirical models to quantum mechanics.[2][6][14]

  • Isoelectric Point Calculators: Online calculators can estimate the pI based on the pKa values of the acidic and basic groups.[1][15][16][17][18] The pI for a simple zwitterion can be estimated using the formula: pI = (pKa_acid + pKa_base) / 2.[19]

Q: What is the "salting-out" effect and how can I avoid it?

A: The "salting-out" effect is the decrease in solubility of a compound in the presence of high concentrations of salt.[6] This occurs because the salt ions compete with the drug molecules for hydration by water molecules. To avoid this, it is crucial to perform a salt concentration optimization study to find the concentration that provides the maximum solubility enhancement without causing precipitation.

Q: Are there any stability concerns with co-amorphous systems?

A: Yes, co-amorphous systems are thermodynamically metastable and can recrystallize over time, especially in the presence of moisture and elevated temperatures.[8][13][15][16][20] It is essential to conduct stability studies on your co-amorphous formulations under various storage conditions to ensure their physical and chemical stability.

Q: What are the key considerations when designing a prodrug of a zwitterionic imidazole benzoic acid?

A: The primary goal is to mask one of the ionizable groups to shift the physicochemical properties of the molecule.

  • Masking the Carboxylic Acid: Esterification is a common strategy.[7] The choice of the alcohol used for esterification can be tailored to achieve the desired solubility and in vivo cleavage rate. Amino acids can also be used as promoieties to form ester or amide linkages.[8][9][21]

  • In Vivo Conversion: The prodrug must be designed to be efficiently converted back to the active parent drug in the body by enzymes such as esterases or amidases.[3][10][14][22]

Q: How does ionic strength affect the solubility of my zwitterionic compound?

A: The effect of ionic strength on the solubility of zwitterions is complex. While zwitterions themselves do not contribute to the ionic strength of a solution, the presence of other ions can influence solubility.[23] At low salt concentrations, the "salting-in" effect may be observed, where solubility increases due to the disruption of intermolecular interactions.[5][6] At high salt concentrations, "salting-out" can occur.[9][12][17] The specific effect depends on the nature of the salt and the zwitterionic compound.

References

  • Isoelectric Point Calculator. (n.d.). Omni Calculator. Retrieved from [Link]

  • Jensen, K. T., Löbmann, K., Rades, T., & Grohganz, H. (2016). Development of a screening method for co-amorphous formulations of drugs and amino acids. European Journal of Pharmaceutical Sciences, 95, 28–35.
  • Lenz, E., Jensen, K. T., Grzybowska, K., Gniado, K., Wacinska, N., & Rades, T. (2022). Impact of Preparation Method in Co-Amorphous System. ETFLIN.
  • Sharma, D., & Gupta, J. (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. Asian Journal of Pharmaceutics.
  • Jensen, K. T., Löbmann, K., Rades, T., & Grohganz, H. (2016). Development of a screening method for co-amorphous formulations of drugs and amino acids. Pharma Excipients.
  • World Health Organization. (2019). Annex 4: Guidance on waiver of in vivo bioavailability and bioequivalence studies for immediate-release solid oral dosage forms based on a biopharmaceutics classification system. WHO Technical Report Series, No. 1019.
  • Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]

  • Chavan, R. B., & Modi, S. R. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(4), 334–342.
  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved from [Link]

  • Pearson. (n.d.). Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. Retrieved from [Link]

  • Kozlowski, L. P. (2016). IPC – Isoelectric Point Calculator.
  • pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides. (2024).
  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Dengale, S. J., Grohganz, H., Rades, T., & Löbmann, K. (2016). Recent advances in co-amorphous drug formulations. Advanced Drug Delivery Reviews, 100, 116–125.
  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.). Retrieved from [Link]

  • MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved from [Link]

  • Shelar, U. B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals, 1(3), 12-18.
  • Stellwagen, E., & Stellwagen, N. C. (2008). Do zwitterions contribute to the ionic strength of a solution? Electrophoresis, 29(15), 3213–3216.
  • Jain, A., et al. (2017). Amino acids as promoieties in prodrug design and development. Journal of Controlled Release, 259, 29-45.
  • Kokil, G. R. (2010).
  • Singh, A., & Van den Mooter, G. (2021). Stability of Co-amorphous Solid Dispersions: Physical and Chemical Aspects. Pharmaceutics, 13(12), 2053.
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Gunda, S., & Mittapalli, R. K. (2025). Pro-Drug Development. International Journal of Pharmaceutical Sciences.
  • Al-Hamidi, H., et al. (2021). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. Saudi Pharmaceutical Journal, 29(8), 846-857.
  • Imidazole, its derivatives & their importance. (2016, May 28). International Journal of Research in Pharmaceutical and Nano Sciences, 5(3), 121-129.
  • Sharma, N., & Singh, S. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 12(6), 2965-2975.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences, 16(4).
  • Sharma, P., & Jain, A. (2025). Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Stellwagen, N. C., & Gelfi, C. (2008). Do zwitterions contribute to the ionic strength of a solution? Electrophoresis, 29(15), 3213-3216.
  • Jiménez, J. A., & Martínez, F. (2006). Thermodynamic study of the solubility of acetaminophen in propylene glycol + water cosolvent mixtures. Química Nova, 29(6), 1178-1183.
  • Delgado, D. R., & Martínez, F. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Molecules, 29(12), 2893.
  • Leah4sci MCAT. (2015, May 14).
  • Chemistry LibreTexts. (2023, January 28). 26.
  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403.
  • BYJU'S. (2022, August 18). Zwitterion.
  • Vincent Stevenson. (2018, February 11). The Henderson Hasselbach Equation and Amino Acid pH Evolution [Video]. YouTube.
  • Wikipedia. (n.d.).
  • Rosés, M., & Ràfols, C. (2013). QSPR Prediction of pKa for Benzoic Acids in Different Solvents. Molecules, 18(10), 12575-12590.

Sources

Validation & Comparative

infrared spectroscopy (IR) peaks for carboxylic acid and imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, distinguishing between carboxylic acids and imidazoles—and more importantly, characterizing their interaction—is a frequent analytical challenge. While mass spectrometry provides molecular weight, Infrared (IR) spectroscopy remains the gold standard for elucidating the electronic environment and protonation state of these pharmacophores.

This guide moves beyond basic peak listing. It focuses on the spectral dynamics of these groups, particularly how they behave during salt formation (e.g., imidazolium carboxylate salts), a critical aspect of solid-state form selection in pre-formulation.

Part 1: Fundamental Spectral Signatures (The Baseline)

Before analyzing complex mixtures, one must establish the baseline signatures of the neutral, uncharged species.

Carboxylic Acid (-COOH)

The carboxylic acid spectrum is dominated by the physics of hydrogen-bonded dimerization.[1] In the solid state or concentrated solution, acids rarely exist as monomers.

  • The "Hairy" O-H Stretch (3300–2500 cm⁻¹):

    • Feature: A massive, broad absorption band.[1][2]

    • Mechanism: Strong hydrogen bonding in the dimer creates a distribution of bond lengths and vibrational energies.

    • Diagnostic Marker: Look for the Fermi Resonance bands—often called "satellite peaks"—superimposed on the broad O-H slope around 2500–2700 cm⁻¹ . These are overtone interactions with the C-O stretch/O-H bend and are unique to carboxylic acids.

  • The Carbonyl C=O (1760–1690 cm⁻¹):

    • Feature: The strongest peak in the spectrum.[3]

    • Position: Monomers (rare) appear at ~1760 cm⁻¹; Dimers (common) shift to 1710 ± 20 cm⁻¹ due to H-bonding weakening the C=O bond order.

Imidazole (C₃H₄N₂)

Imidazole is an aromatic heterocycle. Its spectrum is defined by ring breathing modes and the distinct nitrogen environments (pyrrole-like N-H vs. pyridine-like C=N).

  • N-H Stretch (3200–2600 cm⁻¹):

    • Feature: Broad, but typically less "messy" than the carboxylic acid O-H.[1][2] It often presents as a complex multiplet due to strong intermolecular H-bonding networks (N-H···N).

  • Ring Skeletal Vibrations (1500–1300 cm⁻¹):

    • Feature: Multiple sharp bands.[3][4]

    • Key Peak: The C=N stretch (and coupled C=C ring stretch) typically appears between 1500–1450 cm⁻¹ .

    • Differentiation: Unlike the acid C=O (1700+ cm⁻¹), the imidazole ring modes rarely exceed 1600 cm⁻¹ unless heavily substituted.

Part 2: The Critical Comparison & Salt Formation

The "Gotcha" Moment: The most common error in interpreting these spectra occurs when the two species interact. If you mix a carboxylic acid and an imidazole, you often form a salt (Carboxylate + Imidazolium).

The Spectral Shift Data Table
FeatureNeutral Carboxylic Acid (-COOH)Neutral Imidazole (Im)Carboxylate Salt (-COO⁻) Imidazolium Salt (ImH⁺)
Proton Donor O-H Stretch: 3300–2500 cm⁻¹ (Broad, "Bearded")N-H Stretch: 3200–2600 cm⁻¹ (Broad multiplet)Absent (O-H is gone)N-H⁺ Stretch: 3200–2400 cm⁻¹ (Very broad, often overlaps C-H)
Carbonyl / Ring C=O[2][3][4][5] Stretch: ~1710 cm⁻¹ (Strong, Sharp)C=N Ring: ~1480 cm⁻¹C=O Disappears. Replaced by Asym. Stretch: 1650–1550 cm⁻¹Ring Modes Shift: C=N often shifts to higher freq. (~1580 cm⁻¹)
Secondary Marker C-O Stretch: 1320–1210 cm⁻¹Ring Breathing: ~660–900 cm⁻¹Sym. Stretch: 1440–1340 cm⁻¹C-H Bend: Changes in fingerprint region
Mechanism of Confusion (The 1600 cm⁻¹ Overlap)

When a salt forms:

  • The Acid loses its proton

    
    C=O (1710 cm⁻¹) vanishes. 
    
  • The Carboxylate anion forms

    
    New peak at ~1550–1600 cm⁻¹  (Asymmetric 
    
    
    
    ).
  • The Imidazole gains a proton

    
     Ring vibrations shift into the same 1550–1600 cm⁻¹ region.
    

Result: A crowded region around 1580 cm⁻¹ containing both anion and cation signals, with no peak at 1700 cm⁻¹.

Part 3: Visualization of Spectral Logic

Diagram 1: Assignment Decision Tree

This flowchart provides a logic gate for assigning peaks when both moieties might be present.

IR_Assignment_Logic start Start: Analyze 1800-1500 cm⁻¹ Region check1700 Is there a strong peak at 1760-1690 cm⁻¹? start->check1700 acid_present Strong Evidence for Neutral Carboxylic Acid (-COOH) check1700->acid_present Yes check1600 Is there a strong peak at 1550-1650 cm⁻¹? check1700->check1600 No check_salt Check 1400 cm⁻¹ Region (Symmetric COO⁻) check1600->check_salt Yes imidazole_neutral Likely Neutral Imidazole or Amide Contamination check1600->imidazole_neutral No (or weak) salt_confirmed Carboxylate Salt (-COO⁻) (Acid is deprotonated) check_salt->salt_confirmed Strong Peak Present check_salt->imidazole_neutral Absent

Caption: Decision logic for distinguishing neutral acids from carboxylate salts based on Carbonyl vs. Carboxylate stretching frequencies.

Part 4: Experimental Protocols (Self-Validating Systems)

To confirm your assignment, you cannot rely on a single scan. You must perturb the system to validate the species.

Protocol A: The "Acid/Base Shift" Test

Objective: Confirm if a peak at 1580 cm⁻¹ is a carboxylate salt or a neutral imidazole ring mode. Principle: Acidification converts


 back to 

, restoring the 1710 cm⁻¹ peak.
  • Sample Prep: Dissolve 5 mg of sample in minimal water/methanol.

  • Acquisition 1 (Native): Drop cast on ATR crystal. Dry. Record spectrum.

  • Perturbation: Add 1 drop of 1M HCl to the solution.

  • Acquisition 2 (Acidified): Drop cast. Dry. Record spectrum.

  • Analysis:

    • If Carboxylate: The peak at ~1580 cm⁻¹ decreases; a new peak at ~1710 cm⁻¹ (C=O) appears.

    • If Neutral Imidazole: The ring peaks may shift slightly due to protonation (

      
      ), but no new C=O peak at 1710 cm⁻¹ will appear.
      
Protocol B: The Dilution Test (Dimer Validation)

Objective: Distinguish intermolecular H-bonding (Acid Dimers) from intramolecular features. Principle: Dilution in a non-polar solvent breaks intermolecular dimers but not intramolecular bonds.

  • Solvent: Use dry Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ).
  • Step 1: Run spectrum at high concentration (100 mM). Observe broad O-H (3000 cm⁻¹) and Dimer C=O (1710 cm⁻¹).[6]

  • Step 2: Dilute to 1 mM.

  • Result:

    • Carboxylic Acid:[1][2][3][4][5][6][7][8][9] The broad O-H disappears, replaced by a sharp "free" O-H at ~3500 cm⁻¹. The C=O shifts from 1710 cm⁻¹ (dimer) to ~1760 cm⁻¹ (monomer).

    • Imidazole:[10][11] Changes are less dramatic unless specific N-H...N oligomers are breaking.

Part 5: Visualizing the Salt Formation Pathway

This diagram illustrates the spectral transformation during the reaction of an acid and imidazole.

Salt_Formation_Spectra cluster_reactants Reactants (Neutral) cluster_product Product (Salt) Acid Acid (-COOH) Peak: 1710 cm⁻¹ (C=O) Salt Imidazolium Carboxylate [ImH]⁺ [COO]⁻ Acid->Salt Proton Transfer Base Imidazole (Im) Peak: 1480 cm⁻¹ (Ring) Base->Salt Spec_Feature1 Loss of 1710 cm⁻¹ Salt->Spec_Feature1 Spec_Feature2 New Asym. Stretch 1550-1600 cm⁻¹ Salt->Spec_Feature2 Spec_Feature3 New Sym. Stretch 1360-1440 cm⁻¹ Salt->Spec_Feature3

Caption: Spectral evolution during salt formation. Note the disappearance of the carbonyl C=O and appearance of the carboxylate doublet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Fermi resonance and dimer shifts).
  • NIST Chemistry WebBook. Infrared Spectrum of Imidazole. National Institute of Standards and Technology. Available at: [Link]

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Source for carboxylate asymmetric/symmetric stretch separation).[8][12]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. (Detailed analysis of protonation states of amino acid side chains including histidine/imidazole). Available at: [Link]

Sources

A Comparative Crystallographic Analysis of Imidazole-Containing Benzoic Acid Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a profound understanding of the three-dimensional structure of active pharmaceutical ingredients (APIs) is paramount. The crystal structure of a molecule dictates its solid-state properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety profile. This guide provides a comparative analysis of the crystal structures of several imidazole-containing benzoic acid derivatives, offering insights into the subtle yet significant interplay of molecular conformation and intermolecular interactions. While the specific crystal structure for 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is not publicly available, we can infer its likely structural characteristics by examining closely related compounds.

This guide will delve into the crystallographic data of four pertinent comparators: 4-(Imidazol-1-yl)benzoic acid , 2-Amino-5-fluorobenzoic acid , 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate , and 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid . Through a detailed comparison of their crystal packing, hydrogen bonding networks, and molecular geometries, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding structure-property relationships in this important class of molecules.

The Significance of Crystal Structure in Drug Development

The arrangement of molecules in a crystal lattice, known as the crystal packing, is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. These interactions determine the crystal's thermodynamic stability and its physical properties. For instance, the presence of strong hydrogen bonds can lead to a more stable crystal lattice with a higher melting point and lower solubility. The planarity of molecular fragments and the dihedral angles between them also play a crucial role in defining the overall molecular shape and how it packs in the solid state.

Experimental Methodology: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

A Generalized Protocol for SCXRD:
  • Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the observed and calculated diffraction data.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Evaporation Slow Evaporation Mounting Mount Crystal Evaporation->Mounting VaporDiffusion Vapor Diffusion VaporDiffusion->Mounting Cooling Cooling Crystallization Cooling->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Phasing Phase Determination Diffraction->Phasing Refinement Model Refinement Phasing->Refinement caption Generalized workflow for single-crystal X-ray diffraction.

Caption: Generalized workflow for single-crystal X-ray diffraction.

Comparative Analysis of Crystal Structures

The following table summarizes the key crystallographic parameters for our selected comparator molecules. These parameters provide a quantitative basis for comparing their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-(Imidazol-1-yl)benzoic acid[1][2]C₁₀H₈N₂O₂MonoclinicPc4.14436.656115.706101.023425.32
2-Amino-5-fluorobenzoic acid[3]C₇H₆FNO₂MonoclinicP2₁/c5.09313.06414.00490.00931.14
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate[4]C₁₃H₁₂FN₃O₄MonoclinicP2₁/n8.966918.7847.828899.6841299.94
2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid[5]C₁₅H₁₅N₃O₆MonoclinicP2₁/c11.1896.948919.97998.0561538.04
4-(Imidazol-1-yl)benzoic acid

In the crystal structure of 4-(imidazol-1-yl)benzoic acid, the imidazole and benzene rings are nearly coplanar, with a dihedral angle of 14.5°.[1][2] This planarity facilitates the formation of intermolecular O-H···N hydrogen bonds, linking the molecules into chains.[1][2] These chains are further organized into sheets through weaker C-H···O interactions.[1][2] This hydrogen bonding motif is a common feature in the crystal structures of carboxylic acids and is a significant factor in their solid-state properties.

H_bonding_4IBA cluster_mol1 Molecule A cluster_mol2 Molecule B O1_A O-H N_B N (imidazole) O1_A->N_B O-H···N N_A N (imidazole) O1_B O-H O1_B->N_A O-H···N caption Hydrogen bonding in 4-(Imidazol-1-yl)benzoic acid.

Caption: Hydrogen bonding in 4-(Imidazol-1-yl)benzoic acid.

2-Amino-5-fluorobenzoic acid

The crystal structure of 2-amino-5-fluorobenzoic acid reveals an almost planar molecule.[3] A key feature is the formation of inversion dimers through pairs of O-H···O hydrogen bonds, creating R²₂(8) ring motifs.[3] Additionally, weak N-H···F hydrogen bonds and π-π stacking interactions contribute to the overall crystal packing.[3] The presence of the fluorine atom introduces the possibility of these weaker, yet structurally significant, interactions.

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate

In this molecule, the dihedral angle between the benzene and imidazole rings is 32.77°.[4] The crystal structure is stabilized by C-H···O hydrogen bonds, which link the molecules into a three-dimensional network.[4] The presence of the nitro group and the ester linkage introduces additional sites for intermolecular interactions, leading to a more complex packing arrangement compared to the simpler benzoic acid derivatives.

2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid

Similar to the previous example, this compound exhibits a significant dihedral angle of 34.93° between the benzene and imidazole rings.[5] The crystal packing is dominated by O-H···N hydrogen bonds, which form chains of molecules.[5] An intramolecular C-H···O hydrogen bond is also observed, which likely influences the conformation of the molecule.[5]

Inferences for 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Based on the analysis of these related structures, we can hypothesize some of the likely structural features of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid:

  • Hydrogen Bonding: It is highly probable that the carboxylic acid group will form strong O-H···N or O-H···O hydrogen bonds, leading to the formation of dimers or chains, which is a common supramolecular synthon in benzoic acid derivatives.[6][7]

  • Molecular Conformation: The dihedral angle between the benzene and imidazole rings will be a critical conformational parameter. Steric hindrance between the imidazole ring at the 2-position and the carboxylic acid group may lead to a non-planar conformation.

  • Role of Fluorine: The fluorine atom at the 5-position is likely to participate in weaker C-H···F or N-H···F interactions, further influencing the crystal packing.[3] The electronic effect of the fluorine atom could also modulate the strength of other hydrogen bonds.

Conclusion

This comparative guide underscores the importance of detailed crystallographic analysis in understanding the solid-state behavior of pharmaceutical compounds. By examining the crystal structures of molecules closely related to 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid, we can anticipate its likely structural motifs and intermolecular interactions. This knowledge is invaluable for predicting and controlling the physicochemical properties of this and other novel APIs, ultimately accelerating the drug development process. The synthesis and successful crystallographic characterization of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid would be a valuable contribution to the field, allowing for a direct and more definitive comparison.

References

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. PubChem.
  • MDPI. (2020, September 4). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. Retrieved from [Link]

  • ResearchGate. (2023, September). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.
  • ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid.
  • MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Imidazol-1-yl)benzoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. PubChem.
  • Royal Society of Chemistry. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Fluorinated Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Precision in Fluorinated Drug Development

In modern medicinal chemistry, the incorporation of fluorine into nitrogen heterocycles is a cornerstone of rational drug design.[1] This strategy is employed to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] It is estimated that up to 20% of all pharmaceuticals contain fluorine, and this number is steadily growing.[3] For researchers, scientists, and drug development professionals, the precise determination of elemental composition (Carbon, Hydrogen, Nitrogen, and particularly Fluorine) is not merely a routine check; it is a fundamental requirement for regulatory submission, ensuring purity, and confirming the identity and stoichiometry of an active pharmaceutical ingredient (API).

Fluorinated nitrogen heterocycles, however, present a unique and significant analytical challenge. The very stability of the carbon-fluorine bond, which makes these compounds therapeutically advantageous, also makes them resistant to conventional analytical decomposition methods.[4][5] This guide provides an in-depth comparison of the prevailing analytical techniques and certified reference materials (CRMs) used to overcome these challenges. We will delve into the causality behind experimental choices, present objective performance data, and offer field-proven protocols to ensure your elemental analysis is accurate, reliable, and defensible.

The Analytical Challenge: Why Are These Molecules Different?

The difficulty in analyzing fluorinated nitrogen heterocycles stems from several key physicochemical properties:

  • High C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, requiring high energy for cleavage. Incomplete decomposition during analysis is a primary source of inaccurate, low-biased results.[5]

  • Volatility: Many smaller fluorinated molecules are highly volatile, which can lead to sample loss during preparation and analysis if not handled correctly.[6]

  • Formation of HF: During combustion or digestion, fluorine is converted to highly reactive and corrosive hydrogen fluoride (HF) gas, which requires specialized equipment and handling procedures to ensure quantitative capture and operator safety.[7]

  • Matrix Effects: In formulated drug products, excipients and other matrix components can interfere with the analysis, either by incomplete combustion or by affecting the final detection method.[8]

Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique depends on the specific requirements of the analysis: sample matrix, required precision, sample throughput, and available instrumentation. Here, we compare the most common methods for fluorine and nitrogen determination.

Combustion-Based Methods: The Industry Workhorse

Combustion analysis is the most established and widely used approach for determining the elemental content of organic compounds. The core principle involves the complete high-temperature oxidation of the sample, converting the elements of interest into simple, detectable inorganic molecules (e.g., CO₂, H₂O, N₂, and HF).

1. Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is the modern standard for halogen and sulfur analysis and is increasingly adopted for total organofluorine screening.[9][10] The sample is combusted at high temperatures (typically ≥1000 °C) in a stream of oxygen or an oxygen/argon mixture. The resulting gases, including HF, are passed through an aqueous absorption solution, which is then injected into an ion chromatograph to separate and quantify the fluoride ion.

Causality Behind the Method:

  • High Temperature (≥1000 °C): This is crucial to provide sufficient energy to break the strong C-F bond and ensure complete conversion of organofluorine to HF.[10][11]

  • Oxygen/Argon Stream: Pure oxygen ensures complete oxidation of the organic matrix, while the addition of argon can help moderate the combustion of energetic samples and ensure a complete sweep of gaseous products into the absorber.

  • Aqueous Absorption: A simple aqueous solution effectively captures the highly soluble HF gas.

  • Ion Chromatography Detection: Provides excellent selectivity and sensitivity for the fluoride anion, separating it from other potential interferences like chloride or nitrate.

Performance & Limitations:

  • Advantages: High sensitivity (ng levels), high degree of automation, and applicability to a wide range of sample types (solids and liquids).[9]

  • Challenges: Studies have shown that some highly fluorinated compounds, like certain per- and polyfluoroalkyl substances (PFAS), may exhibit incomplete combustion even at standard temperatures, leading to low recovery.[8] The choice of calibration standard (inorganic fluoride vs. an organofluorine compound) can also significantly impact results, highlighting the need for appropriate CRMs.[8]

2. Schöniger Flask / Oxygen Bomb Combustion

This is a classical, manual digestion method. The sample is wrapped in a piece of filter paper, placed in a platinum basket, and ignited within a sealed flask filled with pure oxygen and containing an absorption solution. The flask is shaken to ensure all combustion gases are absorbed, and the resulting fluoride is typically determined by ion-selective electrode (F-ISE) or titration.[5][12]

Performance & Limitations:

  • Advantages: Low-cost equipment and a simple setup.

  • Challenges: It is labor-intensive, has low sample throughput, and carries safety risks associated with handling sealed glass flasks under pressure. The method is also highly dependent on operator skill. For these reasons, it has been largely superseded by automated CIC systems in modern drug development labs.

Alternative and Complementary Techniques

While combustion methods are destructive and measure total elemental content, other techniques can provide complementary, and in some cases, more direct, quantitative information.

1. 19F Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive primary ratio method for determining the purity and concentration of fluorinated compounds. It relies on the fact that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signal of the analyte and comparing it to the signal of a certified internal standard of known purity and weight, an absolute quantification can be achieved.

Causality Behind the Method:

  • 19F Nucleus Properties: The 19F nucleus has a spin of ½, a high gyromagnetic ratio, and 100% natural abundance, making it nearly as sensitive as 1H NMR and ideal for quantitative analysis.[4]

  • Traceability: When performed with a CRM traceable to a primary standard from a National Metrology Institute (e.g., NIST or NMIJ), 19F qNMR provides results with direct traceability to the International System of Units (SI).

Performance & Limitations:

  • Advantages: Non-destructive, highly specific (can distinguish between isomers), and provides structural information simultaneously. It is an excellent method for purity assessment of reference standards.

  • Challenges: Requires a relatively pure sample for accurate quantification, as overlapping signals from impurities can complicate integration. It also requires specialized high-field NMR equipment and a suitable, certified qNMR standard.

Comparative Summary of Analytical Techniques
FeatureCombustion Ion Chromatography (CIC)Schöniger Flask Combustion19F Quantitative NMR (qNMR)
Principle High-temp combustion, absorption, IC detectionSealed flask combustion, wet chemical detectionNon-destructive nuclear resonance
Primary Use Total Fluorine/Nitrogen quantificationSample digestion for F determinationPurity assessment, quantification of pure substances
Sensitivity High (ng levels)[9]Moderate (µg levels)Moderate (mg sample required)
Throughput High (Automated)Very Low (Manual)Moderate (Automated sample changers available)
Sample Type Solids, liquids, gasesSolids, non-volatile liquidsSoluble solids/liquids
Key Advantage Robust, automated, sensitiveLow capital costNon-destructive, high specificity, structural info
Key Limitation Potential for incomplete combustion[8]Labor-intensive, operator-dependentRequires pure sample, expensive equipment

The Gold Standard: Certified Reference Materials (CRMs)

Trustworthy analytical data is impossible without proper calibration and validation, which hinges on the use of high-quality Certified Reference Materials (CRMs). A CRM is a standard whose property values (e.g., purity or concentration) are certified by a technically valid procedure, accompanied by a certificate providing traceability to an SI unit of measurement.[13]

The Hierarchy of Standards

A robust analytical workflow relies on a hierarchy of standards to establish a chain of traceability.

G SI SI Units (e.g., kilogram) NMI Primary CRM from NMI (e.g., NIST SRM® 350b Benzoic Acid) SI->NMI Direct Realization Secondary Secondary Organic CRM (e.g., 2,4-DCBTF for 19F qNMR) NMI->Secondary Calibration (e.g., by qNMR) Working In-House Working Standard (e.g., Qualified API Batch) Secondary->Working Qualification Sample Test Sample (Fluorinated N-Heterocycle) Working->Sample Analysis

Caption: Traceability chain for elemental analysis standards.

Types of CRMs for Fluorinated Heterocycle Analysis
  • Primary Inorganic Standards: These are used to calibrate the final detection step. For CIC, this would be a fluoride solution CRM, often prepared from high-purity sodium fluoride and traceable to NIST.[14][15] While essential, these standards do not validate the critical combustion step.

  • Organic Combustion Standards: These are CRMs of known elemental composition used to validate the entire analytical process, from sample decomposition to detection. For fluorinated compounds, it is crucial to use a CRM that is chemically similar to the analyte and has a certified fluorine content. Examples include compounds like 4-Fluorobenzoic Acid or 2-Fluorobenzoic Acid, which are commercially available from various accredited suppliers. The ideal, though often unavailable, CRM would be a fluorinated nitrogen heterocycle with a similar structure to the compounds under investigation.

  • 19F qNMR Standards: These are highly pure organic molecules with one or more fluorine atoms that produce a simple, sharp NMR signal. An example is 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA), which has been certified as a primary CRM by the National Metrology Institute of Japan (NMIJ).

Practical Application: Method Validation & Protocols

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[16][17][18] For elemental analysis in pharmaceutical development, validation must follow guidelines such as ICH Q2(R1).[19]

Key Validation Parameters for Elemental Analysis
ParameterPurposeTypical Acceptance Criteria
Accuracy Closeness of the test result to the true value.Recovery of 98.0% - 102.0% for a CRM. For new compounds, found values should be within ±0.4% of the theoretical value.[20]
Precision Agreement between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Specificity Ability to assess the analyte in the presence of components that may be expected to be present (e.g., excipients, impurities).No interference at the retention time of fluoride (for CIC); accurate results for spiked placebo samples.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; demonstrate acceptable precision and accuracy at this concentration.
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.Typically 80% to 120% of the target concentration.
Experimental Protocol: Fluorine & Nitrogen Determination by CIC

This protocol describes a self-validating workflow for the analysis of a novel fluorinated nitrogen heterocycle API.

G cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis Detection & Quantification cluster_qc Quality Control Weigh 1. Weigh Sample (1-5 mg into tin capsule for N, 1-5 mg into boat for F) Combust 2. Introduce into Furnace (1050°C, O₂/Ar stream) Weigh->Combust Absorb 3. Absorb Gases (H₂O for F, specific trap for N) Combust->Absorb Detect_N 4a. N₂ Detection (Thermal Conductivity Detector) Absorb->Detect_N N₂ path Inject_F 4b. Inject Absorber Solution Absorb->Inject_F F path Detect_F 5b. IC Separation & Detection (Conductivity Detector) Inject_F->Detect_F Calibrate Calibrate with CRM (e.g., Acetanilide for N, Fluoride solution for F) Calibrate->Detect_N Calibration Calibrate->Detect_F Calibration Validate Validate with Organic CRM (e.g., 4-Fluorobenzoic Acid) Validate->Weigh System Suitability

Caption: Workflow for simultaneous N and F analysis by combustion.

Step-by-Step Methodology:

  • System Preparation & Calibration:

    • Set the combustion furnace temperature to 1050°C.

    • Calibrate the Nitrogen (N) channel using a certified nitrogen standard (e.g., Acetanilide).

    • Calibrate the Ion Chromatograph (Fluorine channel) using a certified, traceable aqueous fluoride standard (e.g., NIST SRM 3183).[14] Perform a multi-point calibration covering the expected sample concentration range.

  • System Suitability Test (SST):

    • Accurately weigh and analyze a suitable organofluorine combustion CRM (e.g., 4-Fluorobenzoic Acid).

    • Acceptance Criteria: The mean result for fluorine must be within ±0.3% of the certified value. The RSD of three replicate measurements must be ≤ 0.5%. This step validates the entire process, including combustion efficiency.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the fluorinated nitrogen heterocycle test sample into a combustion boat. Perform this in triplicate.

    • For simultaneous nitrogen analysis, a separate weighing into a tin capsule may be required depending on the instrument configuration.

  • Analysis:

    • Introduce the sample boat into the furnace via the autosampler.

    • The sample is combusted, and the resulting gases are directed to their respective analysis pathways.

      • Nitrogen: N₂ is separated from other combustion gases and measured by a thermal conductivity detector (TCD).

      • Fluorine: HF and other halogens are trapped in the aqueous absorber solution. An aliquot of this solution is automatically injected into the IC system.

    • The IC separates F⁻ from other anions, and its concentration is determined using a conductivity detector.

  • Data Processing:

    • The instrument software calculates the weight percentage of Nitrogen and Fluorine in the original sample based on the sample weight and the calibration curves.

    • Verification: The mean of the triplicate sample results should fall within the established method precision. The sum of all elemental percentages (including C, H, and others) should be between 98.5% and 101.5%.

Conclusion: A Strategy for Analytical Excellence

Ensuring the elemental integrity of fluorinated nitrogen heterocycles is paramount in pharmaceutical development. There is no single "best" method; instead, a strategic combination of techniques provides the most comprehensive and reliable data.

For routine quantification and batch release, Combustion Ion Chromatography (CIC) offers the best balance of automation, sensitivity, and robustness. However, its accuracy is entirely dependent on a protocol that ensures complete sample combustion. This must be validated using matrix-appropriate Certified Reference Materials (CRMs) , preferably organofluorine compounds that challenge the combustion process.

For the characterization of new chemical entities and the certification of in-house reference standards, non-destructive 19F qNMR is an unparalleled tool. Its high specificity and direct traceability to the SI provide an orthogonal verification of purity and fluorine content that beautifully complements combustion analysis.

By understanding the causality behind each analytical technique, implementing rigorous validation protocols based on ICH guidelines, and using the correct hierarchy of CRMs, researchers can generate elemental analysis data with the highest degree of confidence. This commitment to scientific integrity not only satisfies regulatory requirements but also accelerates the development of safe and effective new medicines.

References

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1). LCGC International. [Link]

  • Muir, D., & ResearchGate. (2021, September 24). Combustion ion chromatography for extractable organofluorine analysis. ResearchGate. [Link]

  • McDonough, C. A., et al. (2025, February 6). Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. ACS Publications. [Link]

  • Farooq, M. (2021, November 6). Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]

  • Thermo Fisher Scientific. (2025, June 18). Understanding PFAS and Combustion-Ion Chromatography. AnalyteGuru. [Link]

  • U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. [Link]

  • Venkateswarlu, P. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

  • National Bureau of Standards. (n.d.). Quantitative determination of fluorine in organic compounds. NIST. [Link]

  • Phenomenex, Inc. (2023, October 13). Strategies for Total PFAS: Extractable vs. Adsorbable Organic Fluorine. LCGC International. [Link]

  • National Institute of Standards and Technology. (2016, November 16). Standard Reference Material 3183 - Certificate of Analysis. NIST. [Link]

  • National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material. [Link]

  • Starna Scientific. (n.d.). Certified Reference Materials. [Link]

  • Dong, M. W. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • Chan, C. C. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Kumar, A. (2022, November 8). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Thomas, P. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Maximize Market Research. (n.d.). Elemental Fluorine Market Insights & Trends. [Link]

  • Carcenac, Y., et al. (2013, November 29). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. [Link]

  • Trace Elemental Instruments. (n.d.). International Standards. [Link]

  • Al-Tel, T. H. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Davies, H. M. L., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Ni, C., & Hu, J. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. RSC Publishing. [Link]

  • Intel Market Research. (2025, July 23). Fluorinated Drugs Market Outlook 2025-2032. [Link]

  • Nenajdenko, V. G. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]

  • Najem, A. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench to the responsible management of chemical reagents and byproducts. The proper disposal of specialized compounds like 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is not merely a regulatory formality; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific accountability. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established chemical safety principles.

Part 1: Core Hazard Assessment and Waste Classification

Understanding the chemical nature of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is the first step in determining its proper disposal pathway. Its structure contains three key features that dictate its handling: a benzoic acid group, a fluorine halogen, and an imidazole ring.

Based on these structural components and data from analogous compounds, this substance must be treated as a hazardous material. The presence of the fluorine atom classifies it unequivocally as a halogenated organic compound .[1] This is the single most important classification for its disposal.

Why this classification is critical: Halogenated organic wastes cannot be mixed with non-halogenated solvents.[2] The disposal process for halogenated compounds typically involves high-temperature incineration to ensure the complete destruction of potentially toxic and persistent environmental pollutants.[1][3] Mixing waste streams can interfere with the disposal process and significantly increase costs.[4]

Table 1: Hazard Profile and Recommended Precautions

Hazard TypeDescriptionRationale & Recommended Precautions
Waste Classification Halogenated Organic Waste The presence of fluorine requires segregation from non-halogenated waste streams to ensure proper high-temperature incineration.[1][2]
Skin & Eye Irritation Analogous benzoic acid and imidazole compounds are known skin and eye irritants.[5][6][7] Assumed to be a Category 2 irritant.Direct contact can cause irritation or chemical burns. Always wear appropriate gloves and safety glasses or goggles.[5][7]
Acute Toxicity Imidazole derivatives can exhibit acute toxicity if ingested, inhaled, or absorbed through the skin.[8][9]Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[10][11]
Incompatibilities Avoid contact with strong bases, strong oxidizing agents, and reactive metals.[5][12]Mixing with incompatible materials can lead to violent reactions or the generation of toxic fumes.[13]

Part 2: Pre-Disposal Operations: Safety and Spill Management

Before beginning any work that will generate waste, proper preparation is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine dust.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn and kept fastened.

Spill Management: In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Secure the area to prevent the spread of the material.

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[10] Avoid creating dust.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials and rinsate as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

The disposal of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid must follow a systematic process governed by federal and institutional regulations.[14][15] The following workflow provides a clear path from waste generation to disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Disposal gen Waste Generated: 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid q1 Is the waste hazardous? gen->q1 ans1_no No (Not Applicable for this compound) q1->ans1_no No   ans1_yes Yes (Treat as Hazardous Waste) q1->ans1_yes  Yes q2 Does waste contain Halogens (F, Cl, Br, I)? ans1_yes->q2 ans2_no Segregate into Non-Halogenated Organic Waste q2->ans2_no No   ans2_yes Segregate into HALOGENATED ORGANIC WASTE q2->ans2_yes  Yes container Step 1: Select a chemically compatible, leak-proof container with a secure lid. ans2_yes->container labeling Step 2: Attach a Hazardous Waste Tag. Label with full chemical name, hazards, and accumulation start date. container->labeling storage Step 3: Store in a designated Satellite Accumulation Area (SAA), away from incompatible materials. labeling->storage pickup Step 4: When container is full or ready for disposal, contact your institution's EHS for pickup. storage->pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-2-(1H-imidazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.